Krm-iii
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-diphenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c18-15-16-14(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOAQVKXZJFMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353087 | |
| Record name | 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79220-94-3 | |
| Record name | 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KRM-III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
KRM-III: An In-Depth Technical Guide to its Inhibition of the T-Cell Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRM-III, identified as 1,4-aryl-2-mercaptoimidazole, is a potent, orally active inhibitor of the T-cell receptor (TCR) signaling pathway. This small molecule demonstrates significant immunomodulatory effects by selectively targeting the activation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for T-cell activation and proliferation. With an IC50 of approximately 5 µM for both NFAT activation and T-cell proliferation, this compound presents a promising candidate for the development of therapeutics for T-cell-driven autoimmune diseases. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on T-cell function.
Introduction to this compound and TCR Signaling
The T-cell receptor (TCR) signaling cascade is a central process in the adaptive immune response. Upon engagement with a specific antigen presented by the major histocompatibility complex (MHC), the TCR initiates a complex series of intracellular events. This signaling cascade culminates in the activation of key transcription factors, including NFAT, Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB), which collectively orchestrate T-cell activation, proliferation, differentiation, and cytokine production.
Dysregulation of TCR signaling is a hallmark of numerous autoimmune diseases, making it a prime target for therapeutic intervention. This compound has emerged as a specific inhibitor of this pathway, demonstrating a targeted effect on NFAT activation without impacting the NF-κB pathway.[1][2] This specificity suggests a more focused immunomodulatory effect with a potentially favorable safety profile.
Core Mechanism of this compound Action
This compound exerts its inhibitory effect downstream of the initial TCR signaling events. The primary mechanism of action is the inhibition of the activation of the transcription factor NFAT.[1][2] The TCR signaling cascade leading to NFAT activation is a multi-step process.
As depicted in Figure 1, TCR engagement leads to the activation of a cascade involving Lck, ZAP-70, and PLCγ1. PLCγ1 activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, leading to an influx of extracellular Ca²⁺. This sustained increase in intracellular Ca²⁺ activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, exposing its nuclear localization signal and allowing it to translocate to the nucleus to initiate the transcription of target genes, such as Interleukin-2 (IL-2). This compound specifically inhibits this NFAT activation, and while the precise molecular target is not yet fully elucidated, it is known to act downstream of the initial calcium signal.[1] Importantly, this compound does not affect the activation of NF-κB, indicating its specificity for the calcineurin-NFAT axis.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been quantified in several key assays, demonstrating its potency in blocking T-cell activation and proliferation.
| Assay | Cell Type | Stimulation | IC50 | Reference |
| NFAT Activation | Jurkat T-cells | Phorbol Myristate Acetate (PMA) / Ionomycin | ~5 µM | |
| T-Cell Proliferation | Mouse Splenocytes | Anti-CD3/Anti-CD28 Antibodies | ~5 µM | |
| Delayed-Type Hypersensitivity | C57BL/6 Mice | Bovine Serum Albumin | 45.8% reduction in footpad swelling at 90 mg/kg | |
| Anti-CD3 Induced T-Cell Activation | C57BL/6 Mice | Anti-CD3 Antibody | Complete abrogation of T-cell activation at 90 mg/kg |
Table 1: Summary of Quantitative Inhibitory Effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. The following are protocols for key experiments cited in the evaluation of this compound.
NFAT Reporter Gene Assay
This assay quantifies the activation of the NFAT transcription factor in response to stimuli.
Materials:
-
Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct.
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA).
-
Ionomycin.
-
This compound.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the Jurkat-NFAT reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add serial dilutions of this compound to the wells and incubate for 1 hour at 37°C.
-
Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µM).
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE.
References
Technical Whitepaper: In Vitro and In Vivo Effects of KRM-III
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed preclinical data, including comprehensive quantitative results and specific experimental protocols for KRM-III, are not extensively available in the public domain. This document summarizes the currently accessible information.
Executive Summary
This compound is identified as a potent, orally active T-cell antigen receptor (TCR) inhibitor. It demonstrates anti-inflammatory activity by inhibiting key downstream events of TCR signaling. In vitro, this compound has been shown to block the activation of the nuclear factor of activated T-cells (NFAT) and subsequent T-cell proliferation. While its potential as an immunomodulatory agent is evident, a comprehensive public dataset detailing its full preclinical profile, including extensive in vivo efficacy and pharmacokinetic data, is not currently available.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1,3-Dihydro-1,4-diphenyl-2H-imidazole-2-thione |
| Synonyms | 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione |
| Molecular Formula | C₁₅H₁₂N₂S[1] |
| Molecular Weight | 252.33 g/mol [1] |
| CAS Number | 79220-94-3[1] |
| Appearance | Light yellow to light tan powder |
| Solubility | Soluble in DMSO (≥20 mg/mL) |
| Storage | 2-8°C |
In Vitro Effects
The primary in vitro activity of this compound is the inhibition of T-cell activation.
Inhibition of NFAT Activation and T-Cell Proliferation
This compound has been shown to inhibit the activation of NFAT and T-cell proliferation induced by TCR stimulation (e.g., with phorbol myristate acetate/ionomycin). The reported half-maximal inhibitory concentration (IC₅₀) for this effect is approximately 5 µM[2].
Data Presentation
Due to the limited availability of public data, a comprehensive quantitative data table cannot be constructed at this time. The key available data point is:
| Assay | Endpoint | IC₅₀ |
| TCR- and PMA/Ionomycin-induced Activation | NFAT Activation & T-Cell Proliferation | ~5 µM[2] |
In Vivo Effects
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of the T-cell antigen receptor (TCR) signaling pathway. Upon engagement of the TCR with its cognate peptide-MHC complex on an antigen-presenting cell, a complex signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. A crucial downstream effector of this pathway is the transcription factor NFAT. By inhibiting this pathway, this compound effectively dampens the T-cell mediated immune response.
Caption: General overview of the TCR signaling pathway leading to NFAT activation, which is inhibited by this compound.
Experimental Protocols
Detailed, specific protocols for experiments conducted with this compound are not available in the public domain. Below are generalized workflows for the types of assays used to characterize TCR inhibitors.
General Workflow for In Vitro T-Cell Proliferation Assay (CFSE-based)
Caption: A generalized experimental workflow for assessing T-cell proliferation.
Preparation of this compound for In Vivo Administration
The following is a protocol for preparing a suspended solution of this compound for oral or intraperitoneal injection, based on information from a commercial supplier.
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
This protocol yields a 2.5 mg/mL suspended solution suitable for in vivo studies.
Conclusion and Future Directions
This compound is a T-cell antigen receptor inhibitor with demonstrated in vitro activity against NFAT activation and T-cell proliferation. Its characterization as an orally active compound suggests potential for development as an immunomodulatory therapeutic. However, the lack of detailed, publicly available preclinical data makes a thorough evaluation of its efficacy, safety, and mechanism of action challenging. Further publication of in vitro and in vivo studies is necessary to fully understand the therapeutic potential of this compound.
Alternative Compound for In-Depth Analysis: KRM-II-81
During the literature search for this compound, a significant amount of detailed preclinical data was found for a related compound, KRM-II-81 . This compound is a positive allosteric modulator of α2/3 subunit-containing GABAₐ receptors and has been extensively studied as a potential treatment for epilepsy and anxiety. Should a comprehensive technical guide with detailed quantitative data, experimental protocols, and signaling pathways be desired, sufficient public information is available to construct such a document for KRM-II-81.
References
KRM-III: An In-depth Technical Guide to a Novel Inhibitor of NFAT Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear factor of activated T cells (NFAT) signaling pathway is a critical regulator of immune responses and is implicated in various pathological conditions, including autoimmune diseases, organ transplant rejection, and cardiac hypertrophy. Consequently, the development of specific inhibitors of this pathway is of significant therapeutic interest. This technical guide provides a comprehensive overview of KRM-III, also known as INCA-6 (Inhibitor of NFAT-Calcineurin Association-6), a novel small molecule inhibitor of NFAT activation. This compound presents a unique mechanism of action, selectively disrupting the protein-protein interaction between the phosphatase calcineurin and NFAT without inhibiting the general enzymatic activity of calcineurin. This document details the quantitative data on this compound's biological activity, provides in-depth experimental protocols for its characterization, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound (INCA-6)
This compound (triptycene-1,4-quinone; 9,10-dihydro-9,10[1',2']-benzenoanthracene-1,4-dione) is a cell-permeable quinone compound identified as a potent and selective inhibitor of the calcineurin-NFAT signaling pathway.[1][2] Unlike conventional immunosuppressants such as cyclosporin A (CsA) and FK506, which target the active site of calcineurin, this compound acts allosterically.[1][3] It binds to a site on calcineurin centered on cysteine 266, which is distinct from the docking site for NFAT.[3] This binding induces a conformational change in calcineurin that prevents its association with NFAT, thereby blocking NFAT dephosphorylation and its subsequent nuclear translocation and transcriptional activity. This targeted disruption of a key protein-protein interaction offers a more selective mode of NFAT pathway inhibition, potentially avoiding some of the off-target effects associated with broad enzymatic inhibition.
Quantitative Data
The biological activity of this compound has been characterized through various in vitro and cell-based assays. The following table summarizes the available quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 0.80 ± 0.11 µM | In vitro (Calcineurin) | |
| Inhibition of NFAT Dephosphorylation | Partial at 10 µM, nearly complete at 20 µM, total at 40 µM | Cl.7W2 T cells | |
| Inhibition of NFAT Nuclear Translocation | Complete blockade at ~40 µM | Cl.7W2 T cells | |
| Inhibition of Cytokine mRNA Induction (TNF-α, IFN-γ) | Effective inhibition observed, specific IC50 values not reported. | Cl.7W2 T cells |
Note: Specific IC50 values for the inhibition of NFAT nuclear translocation and cytokine production are not available in the cited literature.
Signaling Pathway and Mechanism of Action
The canonical NFAT activation pathway is initiated by an increase in intracellular calcium levels, which activates the calmodulin-dependent phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its translocation into the nucleus and the activation of target gene transcription. This compound intervenes at a critical step in this pathway.
Figure 1: NFAT signaling pathway and the inhibitory mechanism of this compound. This compound allosterically binds to calcineurin, preventing the dephosphorylation of NFAT and its subsequent nuclear translocation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Competitive Binding Assay for Calcineurin-NFAT Interaction
This assay measures the ability of this compound to disrupt the interaction between calcineurin and a fluorescently labeled peptide derived from the NFAT PxIxIT motif (VIVIT peptide).
Figure 2: Workflow for the competitive binding assay.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified calcineurin in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM CaCl₂, 0.5 mM DTT).
-
Prepare a stock solution of a fluorescently labeled VIVIT peptide (e.g., Oregon Green-labeled VIVIT).
-
Prepare a serial dilution of this compound in the same buffer.
-
-
Incubation:
-
In a 96-well plate, mix calcineurin, the fluorescent VIVIT peptide, and varying concentrations of this compound.
-
Include control wells with no this compound (maximum binding) and wells with no calcineurin (background).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization or anisotropy of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of displacement of the fluorescent VIVIT peptide by this compound at each concentration.
-
Plot the percentage of displacement against the log of the this compound concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
-
Western Blot for NFAT Dephosphorylation
This assay assesses the phosphorylation status of NFAT1 in cells treated with this compound. Dephosphorylation of NFAT1 leads to a mobility shift on SDS-PAGE, which can be detected by Western blotting.
Figure 3: Workflow for the NFAT dephosphorylation Western blot.
Protocol:
-
Cell Culture and Treatment:
-
Culture Cl.7W2 T cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a calcium ionophore, such as ionomycin (e.g., 1 µM), for a short period (e.g., 10-15 minutes) to induce NFAT dephosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE on a low-percentage acrylamide gel to resolve the phosphorylated and dephosphorylated forms of NFAT1.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for NFAT1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analyze the mobility shift of the NFAT1 bands. The faster-migrating bands correspond to the dephosphorylated form of NFAT1.
-
Immunocytochemistry for NFAT Nuclear Translocation
This method visualizes the subcellular localization of NFAT in cells treated with this compound to determine its effect on nuclear import.
Protocol:
-
Cell Culture and Treatment:
-
Seed Cl.7W2 T cells onto coverslips in a culture plate.
-
Pre-treat the cells with this compound (e.g., 20-40 µM) or a vehicle control.
-
Stimulate the cells with ionomycin to induce NFAT nuclear translocation. Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate the cells with a primary antibody against NFAT1.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to determine the subcellular localization of NFAT1 (cytoplasmic vs. nuclear) in the different treatment groups.
-
RNase Protection Assay for Cytokine mRNA Induction
This assay quantifies the levels of NFAT-dependent cytokine mRNAs (e.g., TNF-α, IFN-γ) in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture Cl.7W2 T cells and pre-treat with this compound.
-
Stimulate the cells with a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin to induce cytokine gene expression.
-
-
RNA Extraction:
-
Extract total RNA from the cells using a suitable method.
-
-
Probe Hybridization:
-
Hybridize the RNA samples with a cocktail of radiolabeled antisense RNA probes specific for the target cytokine mRNAs and housekeeping genes (e.g., L32, GAPDH).
-
-
RNase Digestion:
-
Digest the unhybridized, single-stranded RNA with a mixture of RNases.
-
-
Analysis:
-
Separate the protected RNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Expose the gel to a phosphor screen or X-ray film.
-
Quantify the intensity of the bands corresponding to the protected probes and normalize to the housekeeping gene expression.
-
Synthesis of this compound (Triptycene-1,4-quinone)
This compound is a triptycene quinone. The synthesis of triptycene quinones generally involves a Diels-Alder reaction between an anthracene derivative and a benzoquinone. A common route to triptycene-1,4-quinone involves the reaction of anthracene with 1,4-benzoquinone.
Selectivity Profile
A key feature of this compound is its selectivity. Unlike cyclosporin A and FK506, this compound does not inhibit the general phosphatase activity of calcineurin. Furthermore, it has been shown that this compound does not block the activation of the protein kinase C (PKC) to mitogen-activated protein (MAP) kinase signaling pathway, indicating its selectivity for the calcineurin-NFAT axis. A comprehensive screening of this compound against a broad panel of kinases and phosphatases has not been reported in the public domain.
Conclusion
This compound (INCA-6) represents a promising class of NFAT inhibitors with a distinct and selective mechanism of action. By targeting the protein-protein interaction between calcineurin and NFAT, it offers a more nuanced approach to modulating this critical signaling pathway compared to traditional calcineurin inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar allosteric inhibitors of the NFAT pathway. Further studies are warranted to establish a more detailed quantitative profile, including IC50 values for various cellular responses, and to comprehensively define its selectivity across the human kinome and phosphatome.
References
- 1. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Activation Bioassay (NFAT) Protocol [france.promega.com]
- 3. Inhibition of the calcineurin-NFAT interaction by small organic molecules reflects binding at an allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of KRM-III
Disclaimer: Information regarding the investigational compound KRM-III is limited in publicly accessible scientific literature. This guide provides a summary of available data and presents generalized experimental designs and signaling pathways relevant to its proposed mechanism of action.
Introduction
This compound, chemically identified as 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione, is a research compound characterized as a potent, orally active inhibitor of the T-cell antigen receptor (TCR) signaling pathway. Its primary mechanism of action involves the inhibition of the nuclear factor of activated T-cells (NFAT), a key transcription factor in T-cell activation and immune response. Due to its targeted immunomodulatory activity, this compound holds potential for investigation in the context of autoimmune diseases and other T-cell mediated inflammatory conditions.
Pharmacodynamics
The pharmacodynamic activity of this compound centers on its ability to disrupt the signaling cascade initiated by T-cell receptor engagement.
Mechanism of Action
Activation of the T-cell receptor by an antigen-presenting cell triggers a complex intracellular signaling cascade. This pathway culminates in the activation of the phosphatase calcineurin, which dephosphorylates NFAT. Dephosphorylated NFAT then translocates to the nucleus, where it orchestrates the transcription of genes essential for T-cell activation, proliferation, and cytokine production.
This compound exerts its inhibitory effect by interfering with this pathway, preventing the activation and nuclear translocation of NFAT. This leads to a downstream suppression of T-cell proliferation and the production of inflammatory cytokines.
In Vitro Activity
-
NFAT Activation Inhibition: this compound has been shown to inhibit the activation of NFAT induced by both TCR stimulation and phorbol myristate acetate/ionomycin in T-cells.
-
T-Cell Proliferation Inhibition: The compound demonstrates inhibitory effects on T-cell proliferation with a reported half-maximal inhibitory concentration (IC50) of approximately 5 µM.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively documented in public sources. The compound is described as "orally active," which suggests it possesses some degree of oral bioavailability, but quantitative measures are not available.
Summary of Known Properties
| Parameter | Value/Description | Reference |
| Chemical Name | 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione | N/A |
| Molecular Formula | C15H12N2S | N/A |
| Mechanism of Action | T-cell antigen receptor (TCR) inhibitor; inhibits NFAT activation | N/A |
| In Vitro Potency (IC50) | ~5 µM for inhibition of T-cell proliferation | N/A |
| Activity | Orally active | N/A |
Experimental Protocols
Specific experimental protocols for the evaluation of this compound are not publicly available. The following represents a generalized, hypothetical workflow for the in vitro and in vivo characterization of a similar TCR/NFAT inhibitor.
In Vitro NFAT-Luciferase Reporter Assay
This assay is a standard method to quantify the inhibition of NFAT activation.
-
Cell Line: Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct are commonly used.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: T-cell activation is induced using anti-CD3/anti-CD28 antibodies or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Incubation: Cells are incubated for 6-8 hours to allow for NFAT-driven luciferase expression.
-
Measurement: Luciferase activity is measured using a luminometer. The reduction in luminescence in this compound-treated cells compared to the vehicle control indicates the level of NFAT inhibition.
In Vivo Murine Model of Delayed-Type Hypersensitivity (DTH)
The DTH model is a classic in vivo assay to assess T-cell mediated inflammation.
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
Sensitization: Mice are sensitized by topical application of a hapten (e.g., dinitrofluorobenzene - DNFB) on the shaved abdomen.
-
Treatment: A cohort of sensitized mice is treated orally with this compound, while a control group receives a vehicle, typically starting from the day of sensitization or just before the challenge.
-
Challenge: Several days after sensitization, a sub-toxic dose of the hapten is applied to one ear of each mouse to elicit a DTH response. The contralateral ear receives the vehicle as a control.
-
Measurement: Ear swelling is measured at 24 and 48 hours post-challenge using calipers. A reduction in ear swelling in the this compound-treated group compared to the vehicle group indicates in vivo efficacy.
-
Histology and Cytokine Analysis: Ear tissue can be collected for histological analysis of immune cell infiltration. Additionally, draining lymph nodes can be harvested to measure T-cell proliferation and cytokine production ex vivo.
Visualizations
Signaling Pathway Diagram
Caption: TCR signaling pathway leading to NFAT activation.
Experimental Workflow Diagram
Caption: Hypothetical workflow for this compound evaluation.
KRM-II-81 and its Analogs: A Technical Guide to Potential Therapeutic Applications
Disclaimer: This document synthesizes preclinical data on KRM-II-81 and its analogs. The compound "KRM-III" as specified in the query did not yield specific results; therefore, this guide focuses on the extensively researched KRM-II-81 and its related compounds, assuming a likely typographical error in the initial query. The information presented is intended for researchers, scientists, and drug development professionals and is based on available preclinical findings.
Executive Summary
KRM-II-81 is a novel, orally bioavailable imidazodiazepine that acts as a positive allosteric modulator (PAM) of γ-aminobutyric acid-A (GABA-A) receptors, with selectivity for α2/3 subunits.[1][2] This selectivity profile is hypothesized to confer therapeutic benefits with a reduced side-effect profile, particularly sedation, compared to non-selective benzodiazepines.[3][4] Preclinical studies have demonstrated its potential as a broad-spectrum anticonvulsant, with efficacy in models of pharmacoresistant epilepsy, neuropathic pain, and anxiety-related disorders.[5] This technical guide provides an in-depth overview of the mechanism of action, therapeutic applications, and supporting preclinical data for KRM-II-81 and its analog, KPP-III-34.
Mechanism of Action: Selective GABA-A Receptor Modulation
KRM-II-81 and its analogs exert their effects by enhancing the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Unlike traditional benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, KRM-II-81 preferentially potentiates receptors containing α2 and α3 subunits.
The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced excitability. As a positive allosteric modulator, KRM-II-81 binds to a site on the GABA-A receptor distinct from the GABA binding site and increases the receptor's affinity for GABA. This enhanced GABAergic transmission underlies its therapeutic effects. The selectivity for α2/3 subunits is thought to be key to its improved side-effect profile, as α1-containing receptors are heavily implicated in sedation.
Signaling Pathway
The following diagram illustrates the signaling pathway of GABA-A receptor activation and its potentiation by KRM-II-81.
Therapeutic Applications and Preclinical Evidence
Epilepsy and Seizure Disorders
A significant body of preclinical evidence supports the potential of KRM-II-81 and its analogs as potent anticonvulsants. These compounds have demonstrated efficacy in a variety of rodent models of epilepsy, including those resistant to standard-of-care medications.
| Compound | Model | Species | Route | Endpoint | ED₅₀ (mg/kg) | Minimal Effective Dose (mg/kg) | Reference |
| KRM-II-81 | Corneal Kindling | Mouse | Oral | Seizure Protection | 3.96 | 8 | |
| Amygdala Kindling (Lamotrigine-insensitive) | Rat | i.p. | Seizure Protection | 19.2 | 20 | ||
| Kainate-induced Chronic Epilepsy | Rat | i.p. | Seizure Reduction | - | 20 (t.i.d.) | ||
| TMEV-induced Seizures | Mouse | Oral | Seizure Burden Reduction | - | ≤15 (b.i.d.) | ||
| KPP-III-34 | 6 Hz Seizure | Mouse | i.p. | Seizure Suppression | - | - | |
| PTZ-induced Convulsions | Rat | Oral | Seizure Suppression | - | - | ||
| Corneal Kindling | Mouse | Oral | Seizure Suppression | - | - |
ED₅₀: Median effective dose required to produce an effect in 50% of the population. i.p.: Intraperitoneal. t.i.d.: Three times a day. b.i.d.: Twice a day. TMEV: Theiler's Murine Encephalomyelitis Virus. PTZ: Pentylenetetrazol.
Neuropathic Pain
KRM-II-81 has also shown promise in preclinical models of neuropathic pain, a condition often refractory to current treatments. Its mechanism of action, by enhancing inhibitory signaling, is well-suited to counter the hyperexcitability of pain pathways.
Anxiety and Depression
The anxiolytic and antidepressant-like effects of KRM-II-81 have been observed in rodent models. The selective potentiation of α2/3-containing GABA-A receptors is a key strategy in developing anxiolytics with reduced sedative and abuse potential.
Experimental Protocols
Corneal Kindling Model of Epilepsy
This model is used to assess the efficacy of compounds against focal seizures that generalize.
Protocol:
-
Animals: Adult male CF1 mice.
-
Kindling Procedure: A subconvulsive electrical stimulus is delivered to the cornea of the mice daily. Over time, this repeated stimulation leads to the development of generalized seizures (kindling).
-
Drug Administration: KRM-II-81 is administered orally 2 hours prior to corneal stimulation in fully kindled mice.
-
Assessment: The primary endpoints are the percentage of mice protected from seizures and the seizure severity score.
Amygdala Kindling Model in Lamotrigine-Insensitive Rats
This model is designed to evaluate compounds for efficacy against pharmacoresistant epilepsy.
Protocol:
-
Animals: Rats.
-
Kindling Procedure: Electrodes are implanted in the amygdala, and repeated electrical stimulation induces kindled seizures.
-
Drug Administration: KRM-II-81 is administered intraperitoneally.
-
Assessment: The number of rats protected from convulsions, seizure severity, and seizure duration are measured.
Experimental Workflow for Preclinical Anticonvulsant Screening
References
- 1. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, KRM-II-81, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Analogs of the GABAkine KRM-II-81 Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analogs of the GABAkine KRM-II-81 Are Orally Bioavailable Anticonvulsants without Sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazodiazepine Anticonvulsant, KRM-II-81, Produces Novel, Non-diazepam-like Antiseizure Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
KRM-III: A Novel T-Cell Modulator for Autoimmune Disease Research
A Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Experimental Protocols
This document provides a comprehensive technical overview of KRM-III (1,4-aryl-2-mercaptoimidazole), a potential lead compound for the treatment of T-cell-driven autoimmune diseases. It is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory agents. The guide details the molecular mechanism of this compound, summarizes key preclinical data, and outlines the experimental protocols used to establish its efficacy.
Core Mechanism of Action
This compound is a small molecule inhibitor of the T-cell antigen receptor (TCR) signaling pathway.[1][2] Its primary mechanism involves the specific inhibition of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation and proliferation.[3][4] Upon engagement of the TCR, a signaling cascade is initiated that typically leads to the activation of both NFAT and Nuclear Factor kappa B (NF-κB). However, the inhibitory effect of this compound is highly specific to the NFAT pathway, with no significant impact on NF-κB activation.[3] This targeted action prevents the transcription of critical pro-inflammatory cytokines, such as IL-2, thereby suppressing T-cell mediated inflammatory responses.
Quantitative Preclinical Data
The efficacy of this compound has been quantified in several key preclinical models of T-cell activation and autoimmune disease. The data highlights its potency in both in vitro and in vivo settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay Type | Cell Line | Value | Reference |
|---|---|---|---|---|
| IC50 | T-cell Proliferation | Jurkat T-cells | 5 µM |
| Mechanism | Reporter Gene Assay | Jurkat T-cells | NFAT Inhibition | |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Administration | Dosage | Key Result | Reference |
|---|---|---|---|---|---|
| Delayed-Type Hypersensitivity | Mouse | Oral | 90 mg/kg | 45.8% reduction in footpad swelling | |
| Anti-CD3 Antibody Challenge | Mouse | Oral | 90 mg/kg | Complete abrogation of T-cell activation |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Oral | 90 mg/kg | Significant attenuation of disease severity | |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
This protocol is designed to measure the inhibitory effect of this compound on T-cell proliferation induced by TCR stimulation.
-
Cell Culture: Jurkat T-cells are cultured in standard RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulation: Cells are stimulated with phorbol myristate acetate (PMA) and ionomycin to induce T-cell antigen receptor-independent activation of the NFAT pathway.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted to final concentrations (e.g., 0.1 µM to 100 µM). Cells are pre-incubated with this compound for 1-2 hours before stimulation.
-
Proliferation Measurement: Cell proliferation is assessed after 48-72 hours using a standard method such as the MTT assay or by measuring the incorporation of 3H-thymidine.
-
Data Analysis: The concentration of this compound that inhibits proliferation by 50% (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
EAE is a widely used animal model for human multiple sclerosis, a T-cell-driven autoimmune disease. This protocol assesses the therapeutic potential of this compound in a disease context.
-
Induction of EAE: Female C57BL/6 mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate the breakdown of the blood-brain barrier.
-
Treatment Protocol: this compound is administered orally (e.g., via gavage) at a dose of 90 mg/kg daily. Treatment can be initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histological Analysis: At the end of the study, spinal cords are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB) to assess inflammatory cell infiltration and demyelination, respectively.
-
Ex Vivo Analysis: Draining lymph node cells are isolated from treated and control mice and re-stimulated in vitro with MOG peptide to measure antigen-specific proliferation.
Summary and Future Directions
This compound demonstrates significant potential as a therapeutic agent for T-cell mediated autoimmune diseases. Its specific inhibition of the NFAT pathway provides a targeted immunomodulatory effect while sparing the NF-κB pathway, which may offer a favorable safety profile. Preclinical data from in vitro assays and the murine EAE model show that this compound effectively suppresses T-cell activation and reduces disease severity. These findings strongly suggest that this compound is a promising lead compound for further drug development and investigation into its utility for treating conditions such as multiple sclerosis, rheumatoid arthritis, and psoriasis.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Oral administration of 1,4-aryl-2-mercaptoimidazole inhibits T-cell proliferation and reduces clinical severity in the murine experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for the Use of KRM-III in T-Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of KRM-III, a potent T-cell antigen receptor (TCR) inhibitor, in T-cell culture experiments. Detailed protocols for T-cell isolation, culture, activation, and the experimental application of this compound are provided below, along with data presentation and visualizations to facilitate experimental design and interpretation.
Introduction to this compound
This compound is a potent and orally active inhibitor of the T-cell antigen receptor (TCR) signaling pathway. It effectively blocks T-cell proliferation and the activation of the nuclear factor of activated T cells (NFAT), a key transcription factor in the T-cell activation cascade.[1] Its inhibitory effects make it a valuable tool for studying T-cell signaling and for investigating the therapeutic potential of TCR pathway modulation in various immune-related disorders.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Reference |
| IC₅₀ for NFAT activation | ~5 µM | [1] |
| IC₅₀ for T-cell proliferation | ~5 µM | [1] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [1] |
T-Cell Receptor (TCR) Signaling Pathway and the Role of this compound
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC).[2] This interaction triggers a cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and cytokine production. Key signaling pathways involved include the activation of phospholipase C-γ1 (PLCγ1), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium influx and the activation of calcineurin, which in turn dephosphorylates NFAT, allowing its translocation to the nucleus to activate target genes. DAG activates protein kinase C (PKC) and the Ras-MAPK pathway. This compound exerts its inhibitory effect on this pathway, leading to a blockade of NFAT activation and subsequent T-cell responses.
Caption: TCR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed protocols for the isolation of peripheral blood mononuclear cells (PBMCs), T-cell culture and activation, and the application of this compound to assess its impact on T-cell function.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque® density gradient medium
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the whole blood sample 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque® in a separate 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the buffy coat layer of PBMCs undisturbed at the interface.
-
Collect the PBMC layer into a new 50 mL conical tube.
-
Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in the desired culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
Protocol 2: T-Cell Culture and Activation
Materials:
-
Isolated PBMCs or purified T-cells
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Human IL-2
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
Cell culture plates or flasks
Procedure:
-
Resuspend the isolated PBMCs or purified T-cells in complete RPMI 1640 medium at a density of 1 x 10⁶ cells/mL.
-
For activation, use either plate-bound anti-CD3/anti-CD28 antibodies or soluble anti-CD3/anti-CD28 antibodies.
-
Plate-bound activation: Coat a cell culture plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before adding the cells. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.
-
Soluble activation: Add soluble anti-CD3 (e.g., 30 ng/mL) and anti-CD28 antibodies directly to the cell culture.
-
-
Add human IL-2 to the culture medium at a final concentration of 10-100 IU/mL to promote T-cell proliferation.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor the cells daily for proliferation and changes in morphology.
-
Expand the culture as needed by adding fresh medium containing IL-2. Cell density should be maintained to ensure viability.
Protocol 3: this compound Treatment and Functional Assays
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Activated T-cells
-
Proliferation assay reagents (e.g., CFSE or BrdU)
-
Flow cytometer
-
Reagents for NFAT activation assay (e.g., NFAT reporter cell line or intracellular staining for NFAT translocation)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.
-
On the day of the experiment, thaw an aliquot and prepare a working stock solution by diluting the high-concentration stock in culture medium. Ensure the final DMSO concentration in the culture is low (typically <0.1%) to avoid solvent toxicity.
-
-
This compound Treatment:
-
Seed activated T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add serial dilutions of this compound to the wells to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) group.
-
-
T-Cell Proliferation Assay (CFSE Method):
-
Prior to activation, label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Activate the CFSE-labeled T-cells as described in Protocol 2.
-
Add this compound at various concentrations at the time of activation.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
-
-
NFAT Activation Assay:
-
Use a T-cell line with an NFAT-driven reporter gene (e.g., luciferase or GFP) or perform intracellular staining for the nuclear translocation of NFAT in primary T-cells.
-
Pre-incubate the T-cells with this compound for 1-2 hours before activation.
-
Activate the T-cells with anti-CD3/anti-CD28 antibodies or PMA/Ionomycin.
-
After a suitable incubation period (e.g., 6-24 hours), measure the reporter gene activity or assess NFAT nuclear translocation by imaging or flow cytometry.
-
Experimental Workflow for this compound T-Cell Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on T-cell activation and proliferation.
Caption: Workflow for this compound T-cell inhibition experiments.
References
Application Notes and Protocols for KRM-II-81 in Mouse Models
A Note on the Compound Name: Initial searches for "KRM-III" did not yield any specific scientific data. However, extensive information was found for the closely related compound "KRM-II-81," a positive allosteric modulator of α2/3 subunit-containing GABA-A receptors. It is presumed that the intended subject of this request is KRM-II-81, and the following application notes and protocols are based on the available data for this compound.
Introduction
KRM-II-81 is a novel positive allosteric modulator (PAM) of GABA-A receptors containing α2 and α3 subunits (α2/3-GABAARs). Its selectivity for these specific subunits suggests potential for therapeutic applications with an improved side-effect profile compared to non-selective benzodiazepines. Preclinical studies in mouse models have explored its efficacy in neurological disorders, such as Dravet syndrome, and have investigated its anxiolytic and sedative properties. These notes provide a comprehensive overview of the dosage and administration of KRM-II-81 in mouse models based on published research.
Data Presentation
Table 1: In Vivo Efficacy of KRM-II-81 in a Dravet Syndrome Mouse Model (Scn1a WT/A1783V)
| Parameter | Dosage (mg/kg) | Administration Route | Mouse Strain | Key Findings | Citation |
| Seizure Threshold | 1, 5, 10 | Oral | C57BL/6J (Scn1a WT/A1783V) | Dose-dependent increase in seizure threshold against hyperthermia-induced seizures. | [1] |
| Anxiety-like Behavior | 1, 5, 10 | Oral | C57BL/6J (Scn1a WT/A1783V) | 1 mg/kg and 5 mg/kg doses improved anxiety-like behavior (increased time in center of open field). | [1] |
| Sedative Effects | 1, 5, 10 | Oral | C57BL/6J (Scn1a WT/A1783V) | 10 mg/kg induced sedation (decreased total distance traveled and grip strength). | [1] |
| Anxiolytic Effects (WT) | up to 10 | Oral | C57BL/6J (Wild Type) | No significant anxiolytic effects observed at doses up to 10 mg/kg. A much higher dose (30 mg/kg) was previously shown to have anxiolytic effects in wild-type mice. | [1] |
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Activity in a Dravet Syndrome Mouse Model
Objective: To assess the efficacy of KRM-II-81 in increasing the seizure threshold in a mouse model of Dravet syndrome.
Animal Model: Scn1a WT/A1783V knock-in mice on a C57BL/6J background.
Materials:
-
KRM-II-81
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Heating lamp or other controlled heating device
-
Rectal thermometer
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer KRM-II-81 orally at doses of 1, 5, or 10 mg/kg, or vehicle control.[1] The volume of administration should be appropriate for the mouse's weight (typically 5-10 ml/kg).
-
Pre-treatment Period: Allow a 30-minute pre-treatment period for drug absorption.
-
Hyperthermia Induction: Induce hyperthermia by exposing the mice to a heating source.
-
Temperature Monitoring: Continuously monitor the core body temperature using a rectal thermometer.
-
Seizure Observation: Observe the mice for the onset of seizures (e.g., clonic, tonic-clonic seizures).
-
Endpoint: Record the body temperature at which the first seizure occurs. This temperature represents the seizure threshold.
-
Data Analysis: Compare the seizure threshold temperatures between the vehicle-treated and KRM-II-81-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Anxiolytic and Sedative Effects using the Open Field Test
Objective: To evaluate the anxiolytic and sedative properties of KRM-II-81.
Animal Model: Scn1a WT/A1783V knock-in mice and wild-type C57BL/6J mice.
Materials:
-
KRM-II-81
-
Vehicle
-
Oral gavage needles
-
Open field apparatus (a square arena with defined center and peripheral zones)
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room with dim lighting for at least 1 hour.
-
Drug Administration: Administer KRM-II-81 orally at desired doses (e.g., 1, 5, 10 mg/kg) or vehicle.
-
Pre-treatment Period: Allow a 30-minute pre-treatment period.
-
Open Field Test:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a set duration (e.g., 10-15 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Use video tracking software to analyze the following parameters:
-
Anxiolytic effect: Time spent in the center zone, number of entries into the center zone. An increase in these parameters suggests an anxiolytic effect.
-
Sedative effect: Total distance traveled. A significant decrease in total distance traveled indicates sedation.
-
-
Compare the parameters between the different treatment groups using statistical analysis.
-
Visualizations
Caption: Experimental workflow for in vivo testing of KRM-II-81 in mice.
Caption: Proposed mechanism of action for KRM-II-81 at the synapse.
References
Preparing KRM-III Stock Solution for In Vitro Applications
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
KRM-III, also known as 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione, is a potent and orally active inhibitor of the T-cell antigen receptor (TCR) signaling pathway.[1][2] In vitro studies have demonstrated its efficacy in inhibiting the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell proliferation and immune response.[1][2][3] Specifically, this compound has been shown to inhibit TCR- and phorbol myristate acetate/ionomycin-induced NFAT activation and subsequent T-cell proliferation with an IC50 of approximately 5 μM. These properties make this compound a valuable tool for research in immunology, inflammation, and autoimmune diseases.
This document provides detailed protocols for the preparation of this compound stock solutions for in vitro use, along with relevant data and diagrams to guide researchers in their experimental design.
This compound: Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in in vitro assays.
| Property | Value |
| Synonym | 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione |
| Molecular Formula | C₁₅H₁₂N₂S |
| Molecular Weight | 252.33 g/mol |
| CAS Number | 79220-94-3 |
| Appearance | Off-white to light brown solid |
| Purity | ≥95% |
Solubility and Stock Solution Preparation
Proper solubilization and storage of this compound are critical for maintaining its stability and activity. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (DMSO), anhydrous/hygroscopic |
| Maximum Stock Concentration | 100 mg/mL (396.31 mM) |
| Reconstitution Note | Ultrasonic treatment is recommended to aid dissolution |
| Powder Storage | -20°C for 3 years; 4°C for 2 years |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Pre-warm an aliquot of anhydrous DMSO to room temperature. It is crucial to use newly opened or properly stored anhydrous DMSO as the compound's solubility is sensitive to water content.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 25.23 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to initiate dissolution.
-
Sonicate the solution in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. The solution should become clear.
-
(Optional but Recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Experimental Protocols and Considerations
This compound is typically used in in vitro T-cell activation and proliferation assays. The Jurkat cell line, an immortalized human T lymphocyte line, is a common model for these studies.
Protocol: In Vitro T-Cell Proliferation Assay using Jurkat Cells
Objective: To determine the effect of this compound on T-cell proliferation.
Materials:
-
Jurkat cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (prepared as described above)
-
T-cell stimulants (e.g., Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., CFSE, [3H]-thymidine, or MTT)
Procedure:
-
Culture Jurkat cells in complete RPMI-1640 medium, maintaining the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Seed Jurkat cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is important to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced cytotoxicity.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding the T-cell stimulant (e.g., PHA at a final concentration of 5 µg/mL).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell proliferation using a suitable assay according to the manufacturer's instructions.
Signaling Pathway and Experimental Workflow
TCR Signaling Pathway and this compound Inhibition
This compound exerts its inhibitory effect by targeting the T-cell receptor (TCR) signaling cascade that leads to the activation of NFAT. The diagram below illustrates this pathway.
Caption: TCR signaling pathway leading to NFAT activation and inhibition by this compound.
Experimental Workflow for this compound Stock Preparation
The following diagram outlines the logical flow for preparing a this compound stock solution for in vitro experiments.
References
Application Notes and Protocols: Measuring NFAT Activation after KRM-III Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for immune responses, particularly in T-cell activation and cytokine gene expression.[1][2] Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to an increase in intracellular calcium levels. This calcium influx activates the phosphatase calcineurin, which dephosphorylates NFAT, enabling its translocation from the cytoplasm to the nucleus.[1][3] In the nucleus, NFAT binds to specific response elements in the promoters of target genes, such as Interleukin-2 (IL-2), driving their transcription.[1]
KRM-III is identified as a T-cell antigen receptor (TCR) inhibitor. It has been shown to potently inhibit TCR-induced NFAT activation and T-cell proliferation, with a reported IC50 of approximately 5 µM. While the precise molecular target of this compound within the TCR signaling pathway is not fully elucidated, its inhibitory effect on NFAT activation suggests it interferes with upstream signaling events that lead to calcium mobilization and calcineurin activation.
These application notes provide detailed protocols for robustly measuring the inhibitory effect of this compound on NFAT activation using a panel of established cellular and molecular biology techniques.
Data Presentation
The following table summarizes expected quantitative data from the described experimental protocols, illustrating the dose-dependent inhibitory effect of this compound on NFAT activation.
| Assay | Readout | Vehicle Control (DMSO) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| NFAT Reporter Assay | Relative Luminescence Units (RLU) | 100,000 ± 5,000 | 65,000 ± 3,250 | 25,000 ± 1,250 | 12,000 ± 600 |
| Immunofluorescence | % Cells with Nuclear NFATc1 | 85% ± 5% | 50% ± 4% | 15% ± 2% | 5% ± 1% |
| Western Blot | Ratio of p-NFATc1 / Total NFATc1 | 0.2 ± 0.05 | 0.5 ± 0.08 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| qPCR | Fold change in IL-2 mRNA | 100 ± 10 | 55 ± 6 | 20 ± 3 | 8 ± 1.5 |
| qPCR | Fold change in IFN-γ mRNA | 80 ± 8 | 40 ± 5 | 15 ± 2.5 | 6 ± 1 |
Values are represented as mean ± standard deviation and are hypothetical, based on the known function of this compound.
Signaling Pathways and Experimental Workflows
TCR-Mediated NFAT Activation Pathway and Putative Inhibition by this compound
References
Troubleshooting & Optimization
KRM-III solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of KRM-III (K-7256), a potent T-cell antigen receptor (TCR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active T-cell antigen receptor (TCR) inhibitor. Its mechanism of action involves the inhibition of the TCR signaling pathway, which prevents the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell proliferation and cytokine production.[1] this compound has an IC50 of approximately 5 μM for inhibiting TCR- and phorbol myristate acetate/ionomycin-induced NFAT activation and T-cell proliferation.[1]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO). It can be dissolved in DMSO at a concentration of 100 mg/mL (396.31 mM).[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly negatively impact the solubility of the product.[1]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, ultrasonic treatment is recommended to facilitate dissolution.[1] Ensure you are using anhydrous DMSO. Gentle warming to 37°C can also aid in solubilization, but prolonged heating should be avoided to prevent degradation.
Q4: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?
A4: Direct dissolution of this compound in aqueous buffers like PBS is not recommended due to its low aqueous solubility. For in vitro experiments, it is best to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or buffer. For in vivo studies, a suspended solution can be prepared.
Q5: How should I store this compound stock solutions?
A5: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture medium | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too high, causing cellular stress. | - Lower the final concentration of this compound in the medium. - Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). - When diluting the DMSO stock, add it to the medium with vigorous vortexing or mixing to ensure rapid and even dispersion. |
| Inconsistent experimental results | - Compound degradation due to improper storage or multiple freeze-thaw cycles. - Incomplete dissolution of the compound. | - Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Ensure complete dissolution of the stock solution by visual inspection and, if necessary, sonication before each use. |
| This compound powder appears clumpy or discolored | The compound may have absorbed moisture. | Store the powder in a desiccator. Use anhydrous handling techniques when preparing solutions. While a slight off-white to light brown color is normal, significant changes may indicate degradation. |
Quantitative Data: this compound Solubility
| Solvent | Concentration | Method | Notes |
| DMSO | 100 mg/mL (396.31 mM) | Experimental | Ultrasonic treatment may be required. Use of anhydrous DMSO is critical. |
| Ethanol | Data not available | - | - |
| Methanol | Data not available | - | - |
| PBS (pH 7.4) | Insoluble | - | - |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 252.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 25.23 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube (e.g., 1 mL for 25.23 mg of this compound).
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes.
-
Apply sonication: If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.
-
Visual inspection: Visually inspect the solution to ensure that no solid particles are visible.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of a this compound Suspended Solution for In Vivo Administration
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for a final concentration of 2.5 mg/mL):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 μL of PEG300.
-
Add 100 μL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and mix until uniform.
-
Add 450 μL of saline to the mixture to reach a final volume of 1 mL.
-
This procedure results in a 2.5 mg/mL suspended solution suitable for oral and intraperitoneal injections.
Visualizations
This compound Mechanism of Action: Inhibition of TCR Signaling
References
Optimizing KRM-III concentration for T-cell inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of KRM-III for T-cell inhibition. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and performance data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A: this compound is a novel small molecule inhibitor designed to suppress T-cell activation and effector functions. While the precise mechanism is under continued investigation, current data suggests that this compound targets key downstream signaling molecules in the T-cell receptor (TCR) pathway, potentially interfering with the activation of transcription factors such as NFAT and NF-κB, which are crucial for cytokine production and cell proliferation.[1][2][3]
Q2: How should this compound be stored and handled?
A: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C for up to one week. To prepare a stock solution, reconstitute the powder in sterile DMSO to a concentration of 10 mM. This stock solution should be stored at -20°C and is stable for up to three months. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended concentration range for this compound in T-cell assays?
A: The optimal concentration of this compound will depend on the specific assay and cell type. We recommend performing a dose-response experiment to determine the optimal concentration for your experimental setup.[4] A typical starting range for in vitro T-cell assays is between 0.1 µM and 10 µM.
Q4: Is this compound cytotoxic to T-cells?
A: this compound has been optimized to minimize cytotoxicity at effective concentrations. However, at very high concentrations (>20 µM), some decrease in cell viability may be observed. It is crucial to assess cell viability in your experiments, for example, by using a viability dye in flow cytometry-based assays.[5]
Troubleshooting Guides
Q1: I am observing suboptimal T-cell inhibition with this compound. What are the possible causes?
A: If you are not seeing the expected level of inhibition, consider the following factors:
-
This compound Concentration: The concentration of this compound may be too low. It is essential to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific T-cell activation conditions.
-
T-Cell Activation Strength: The stimulus used for T-cell activation might be too strong, overriding the inhibitory effect of this compound. Consider titrating the concentration of your stimulating agent (e.g., anti-CD3/CD28 antibodies or mitogen).
-
Cell Health and Density: Ensure that your T-cells are healthy and have high viability (>90%) before starting the experiment. The cell density should also be optimal for the assay being performed.
-
Timing of this compound Addition: The timing of this compound addition relative to T-cell stimulation is critical. For optimal inhibition, this compound should typically be pre-incubated with the T-cells for a short period (e.g., 30-60 minutes) before adding the stimulus.
Q2: There is high variability between my experimental replicates. How can I improve consistency?
A: High variability in T-cell assays can stem from several sources:
-
Pipetting and Cell Plating: Inconsistent cell numbers or reagent volumes across wells can lead to significant variability. Ensure careful and consistent pipetting technique.
-
Reagent Quality: Lot-to-lot variation in reagents such as antibodies, cytokines, and media supplements (e.g., fetal bovine serum) can impact results. It is advisable to test new lots of critical reagents.
-
Sample Handling: Inconsistent handling of samples, especially during collection, processing, and storage, can affect cell viability and function.
-
Data Analysis: In flow cytometry, inconsistent gating strategies can introduce variability. For plate-based assays, ensure proper background subtraction and consistent data processing.
Q3: My T-cells show poor viability after treatment with this compound. What should I do?
A: While this compound is designed for low cytotoxicity, poor cell viability can occur under certain conditions:
-
High this compound Concentration: You may be using a concentration of this compound that is too high. Refer to the dose-response data and consider using a lower concentration.
-
DMSO Toxicity: Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) as higher concentrations can be toxic to cells.
-
Suboptimal Culture Conditions: Poor cell health can be exacerbated by the addition of any compound. Ensure that your culture medium, supplements, and incubation conditions are optimal for T-cell survival.
Quantitative Data Summary
The following tables provide hypothetical performance data for this compound in typical T-cell inhibition assays. This data should be used as a reference, and users are encouraged to generate their own data for their specific experimental conditions.
Table 1: this compound IC50 Values for T-Cell Functions
| T-Cell Function | Assay Type | Stimulus | IC50 (µM) |
| Proliferation | CFSE Dye Dilution | anti-CD3/CD28 | 1.2 |
| IL-2 Production | ELISA | anti-CD3/CD28 | 0.8 |
| IFN-γ Production | ELISA | anti-CD3/CD28 | 1.5 |
Table 2: Sample Dose-Response Data for this compound on T-Cell Proliferation
| This compound Conc. (µM) | % Inhibition of Proliferation |
| 0.01 | 2% |
| 0.1 | 15% |
| 0.5 | 35% |
| 1.0 | 48% |
| 2.0 | 65% |
| 5.0 | 85% |
| 10.0 | 95% |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay by CFSE Dye Dilution
This protocol outlines the steps to measure T-cell proliferation using a cell proliferation dye such as CFSE.
-
Isolate T-Cells: Isolate primary human or mouse T-cells from peripheral blood or spleen using your preferred method (e.g., magnetic bead-based negative selection).
-
Cell Staining:
-
Resuspend the isolated T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add the cell proliferation dye (e.g., CFSE at a final concentration of 1-5 µM) and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of complete RPMI medium (containing 10% FBS).
-
Centrifuge the cells, discard the supernatant, and wash once more with complete medium.
-
-
Cell Plating and Treatment:
-
Resuspend the stained T-cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
-
T-Cell Stimulation:
-
Add 50 µL of the T-cell stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio, or soluble anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL).
-
Include unstimulated and stimulated control wells.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and transfer to FACS tubes.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Add a viability dye to distinguish live and dead cells.
-
Acquire the samples on a flow cytometer. Proliferation is measured by the successive halving of the CFSE fluorescence intensity in daughter cell generations.
-
Protocol 2: Cytokine Production Assay by ELISA
This protocol describes the measurement of IL-2 secretion from T-cells following stimulation.
-
Isolate and Plate T-Cells: Isolate T-cells as described in Protocol 1. Plate the cells at 1 x 10^5 cells/well in a 96-well flat-bottom plate.
-
This compound Treatment: Add this compound at the desired concentrations and pre-incubate for 30-60 minutes.
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Collect Supernatant: Centrifuge the plate to pellet the cells and carefully collect the supernatant for analysis.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody (e.g., anti-human IL-2) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Wash the plate and add your collected supernatants and a standard curve of recombinant IL-2. Incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody (e.g., biotinylated anti-human IL-2). Incubate for 1 hour.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash the plate and add the TMB substrate. Allow the color to develop.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Calculate the concentration of IL-2 in your samples based on the standard curve.
-
Visualizations
References
- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
KRM-III cytotoxicity and cell viability assays
Welcome to the technical support center for KRM-III. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing cytotoxicity and cell viability assays with this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an investigational cytotoxic agent. Its precise mechanism of action is under investigation, but preliminary studies suggest it may induce apoptosis by modulating key signaling pathways involved in programmed cell death. Further research is required to fully elucidate its molecular targets.
Q2: Which cell viability or cytotoxicity assay is most suitable for this compound?
The choice of assay depends on the specific research question and the expected mechanism of cell death. For a general assessment of metabolic activity and viability, endpoint assays like MTT, MTS, or resazurin are appropriate.[1][2][3] To measure membrane integrity and cytotoxicity, the LDH release assay is recommended.[4][5] For a more detailed analysis of apoptosis and to distinguish it from necrosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.
Q3: How can I determine the optimal concentration and incubation time for this compound?
To determine the optimal conditions, it is essential to perform a dose-response and time-course experiment. We recommend testing a broad range of this compound concentrations (e.g., from nanomolar to micromolar) over several time points (e.g., 24, 48, and 72 hours). The results will help in calculating the IC50 (half-maximal inhibitory concentration) and selecting the appropriate conditions for subsequent experiments.
Q4: Can this compound interfere with the assay reagents?
Some compounds can interfere with assay chemistries. For example, colored compounds can affect absorbance readings in MTT or LDH assays, and compounds with reducing properties can interact with tetrazolium salts. It is advisable to run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.
Troubleshooting Guides
General Issues
Problem: High variability between replicate wells.
-
Possible Causes:
-
Inconsistent cell seeding.
-
Uneven distribution of this compound.
-
Edge effects in the microplate.
-
Improper mixing of reagents.
-
-
Solutions:
-
Ensure a homogeneous cell suspension before seeding.
-
Mix the plate gently after adding this compound and assay reagents.
-
To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media.
-
Use a calibrated multichannel pipette for reagent addition.
-
MTT Assay
Problem: Low absorbance values or no color change.
-
Possible Causes:
-
Low cell number or poor cell health.
-
MTT reagent has degraded.
-
Incomplete solubilization of formazan crystals.
-
Incubation time is too short.
-
-
Solutions:
-
Optimize cell seeding density.
-
Store MTT solution protected from light at 4°C (short-term) or -20°C (long-term).
-
Ensure complete dissolution of formazan crystals by thorough mixing with the solubilization buffer.
-
Increase the incubation time with the MTT reagent (typically 1-4 hours).
-
Problem: High background absorbance.
-
Possible Causes:
-
Contamination of the culture medium.
-
Phenol red in the medium can interfere with absorbance readings.
-
This compound is colored and absorbs at the same wavelength.
-
-
Solutions:
-
Use sterile techniques and check for contamination.
-
Use phenol red-free medium during the MTT incubation step.
-
Include a "compound only" control to subtract the background absorbance of this compound.
-
LDH Release Assay
Problem: High spontaneous LDH release in control wells.
-
Possible Causes:
-
Poor cell health or over-confluent cultures.
-
Mechanical damage to cells during handling.
-
LDH present in the serum of the culture medium.
-
-
Solutions:
-
Use cells in the logarithmic growth phase.
-
Handle cells gently during media changes and reagent addition.
-
Use heat-inactivated serum or reduce the serum concentration. A media-only background control is crucial.
-
Problem: Low LDH release in treated wells despite visible cell death.
-
Possible Causes:
-
The assay was performed too early; significant LDH release occurs in late-stage apoptosis or necrosis.
-
This compound may inhibit the LDH enzyme.
-
-
Solutions:
-
Increase the incubation time with this compound.
-
To check for enzyme inhibition, add this compound to the supernatant of lysed, untreated cells and measure LDH activity.
-
Flow Cytometry (Annexin V/PI)
Problem: Weak or no fluorescent signal.
-
Possible Causes:
-
Insufficient number of apoptotic cells.
-
Incorrect instrument settings (laser and filter selection).
-
Degraded fluorescent dyes.
-
-
Solutions:
-
Include a positive control for apoptosis to ensure the assay is working.
-
Verify the correct laser and filter setup for the specific fluorochromes used.
-
Store antibodies and dyes properly, protected from light.
-
Problem: High background or non-specific staining.
-
Possible Causes:
-
Too much antibody used.
-
Inadequate washing of cells.
-
Fc receptor-mediated antibody binding.
-
-
Solutions:
-
Titrate the Annexin V antibody to determine the optimal concentration.
-
Ensure thorough washing steps are included in the protocol.
-
Consider using an Fc receptor blocking reagent.
-
Data Presentation
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.12 ± 0.06 | 89.6 |
| 1 | 0.85 ± 0.05 | 68.0 |
| 10 | 0.42 ± 0.04 | 33.6 |
| 100 | 0.15 ± 0.02 | 12.0 |
Table 2: LDH Release from A549 Cells Treated with this compound
| This compound Conc. (µM) | LDH Release (OD 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle) | 0.12 ± 0.02 | 0 |
| 1 | 0.25 ± 0.03 | 15.1 |
| 10 | 0.58 ± 0.04 | 52.3 |
| 50 | 0.95 ± 0.06 | 94.3 |
| Max Release Control | 1.01 ± 0.05 | 100 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours (or until cells adhere and reach desired confluency).
-
Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol) to each well and mix thoroughly to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare wells for three types of controls: 1) untreated cells (spontaneous LDH release), 2) cells treated with lysis buffer (maximum LDH release), and 3) media only (background).
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Stop the reaction with the provided stop solution if necessary. Measure the absorbance at 490 nm.
Protocol 3: Annexin V/PI Staining for Apoptosis
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting guide for common flow cytometry issues.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. labbox.es [labbox.es]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
Troubleshooting unexpected results with KRM-III
Technical Support Center: KRM-III
Welcome to the technical support center for this compound, a selective inhibitor of the Kinase-Related Molecule III (KRM) signaling pathway. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the use of this compound in various experimental settings.
Issue 1: Inconsistent IC50 Values in In Vitro Kinase Assays
Question: We are observing significant variability in the IC50 value of this compound in our ADP-Glo kinase assay. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common issue in biochemical assays and can stem from several factors.[1][2][3][4] Key areas to investigate include reagent handling, assay conditions, and procedural inconsistencies.[1]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Ensure the this compound kinase is stored correctly and handled on ice to maintain activity. Perform a control experiment to confirm the enzyme's specific activity before each experiment. If the kinase is known to auto-activate, consider a pre-incubation step with ATP. |
| Sub-optimal ATP Concentration | The IC50 of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration. For consistent and comparable results, use an ATP concentration at or near the Km for the this compound kinase. |
| Compound Solubility | Visually inspect for this compound precipitation in your assay buffer. Determine the solubility of this compound under the final assay conditions. If solubility is an issue, consider adjusting the buffer composition or the final DMSO concentration. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously to ensure consistent incubation times. |
| Edge Effects | Avoid using the outer wells of the microplate, which are prone to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing. |
Issue 2: No Change in Downstream Target Phosphorylation in Cell-Based Assays
Question: We treated our cancer cell line with this compound but see no decrease in the phosphorylation of its downstream target, SUB-A, via Western Blot. Why might this be?
Answer: A lack of effect in cell-based assays, despite proven in vitro potency, can be due to a variety of cellular factors or technical issues with the experimental protocol.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Phosphatase Activity | During sample preparation, endogenous phosphatases can dephosphorylate your target protein. Ensure your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times. |
| Poor Membrane Permeability | This compound may not be efficiently crossing the cell membrane. Consider performing a cellular uptake assay or increasing the incubation time to allow for sufficient intracellular concentration. |
| High Intracellular ATP | The intracellular concentration of ATP (millimolar range) is much higher than that used in most in vitro kinase assays (micromolar range). This can reduce the apparent potency of this compound. Confirm target engagement using a method like a cellular thermal shift assay (CETSA). |
| Incorrect Antibody/Blocking | For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead. Ensure you are using a validated phospho-specific primary antibody. |
| Sub-optimal Induction | The this compound pathway may not be sufficiently active in your cell line under basal conditions. Ensure you are using a positive control where the pathway is stimulated (e.g., with a growth factor) to induce robust SUB-A phosphorylation. |
| Total Protein Levels | Always probe for the total SUB-A protein to ensure that the lack of a phospho-signal is not due to a general decrease in the protein itself. This also serves as a loading control. |
Issue 3: Low In Vivo Efficacy Despite Potent In Vitro and Cell-Based Activity
Question: this compound is potent in our biochemical and cell-based assays, but it is not showing the expected anti-tumor activity in our mouse xenograft model. What could explain this discrepancy?
Answer: The transition from in vitro to in vivo models introduces complex variables such as pharmacokinetics (PK) and pharmacodynamics (PD) that can significantly impact a compound's efficacy.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics | This compound may have poor absorption, rapid clearance, or low bioavailability. Conduct a PK study to measure the concentration of this compound in plasma and tumor tissue over time. The dosing regimen may need to be adjusted to maintain a therapeutic concentration at the tumor site. |
| Target Engagement In Vivo | It is crucial to confirm that this compound is reaching and inhibiting its target in the tumor. After treatment, excise tumors and perform a Western blot for p-SUB-A to assess target modulation. |
| Acquired Resistance | The tumor cells may have developed resistance to this compound. This can occur through mutations in the this compound kinase ("gatekeeper" mutations) or by the activation of bypass signaling pathways. |
| Tumor Microenvironment | The in vivo tumor microenvironment can influence drug efficacy in ways not captured by in vitro models. |
Visual Guides and Workflows
This compound Signaling Pathway
Caption: The this compound signaling pathway, which is inhibited by the this compound compound.
Troubleshooting Workflow: Inconsistent IC50 Values
Caption: A decision tree for troubleshooting inconsistent IC50 values.
Experimental Protocols
Protocol 1: ADP-Glo™ In Vitro Kinase Assay
This protocol is for determining the IC50 value of this compound against its target kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
This compound Kinase Enzyme System
-
ADP-Glo™ Kinase Assay Kit
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Solid white, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Test compound or vehicle (DMSO).
-
This compound kinase.
-
Substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-SUB-A
This protocol is to verify that this compound inhibits the phosphorylation of its downstream target, SUB-A, in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line overexpressing this compound)
-
This compound compound
-
Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-SUB-A and anti-total-SUB-A
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle-only (DMSO) control.
-
Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-SUB-A primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect total SUB-A as a loading control, the membrane can be stripped of the first set of antibodies and then re-probed with the anti-total-SUB-A antibody, following steps 6-10.
Western Blot Experimental Workflow
Caption: Experimental workflow for Western Blot analysis of p-SUB-A.
References
KRM-III Technical Support Center: Preventing Compound Degradation
Welcome to the technical support center for KRM-III, a potent, orally active T-cell antigen receptor (TCR) inhibitor.[1] This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of this compound in your experimental setups.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues you may encounter during your experiments, helping you identify and resolve potential this compound degradation.
Question: I am observing lower-than-expected potency or inconsistent results in my T-cell proliferation assay. Could this compound be degrading?
Answer: Yes, inconsistent or reduced activity is a primary indicator of compound degradation. Several factors during your experimental workflow could be responsible. Consider the following possibilities:
-
Improper Storage: this compound is sensitive to storage conditions. Long-term storage of stock solutions should be at -80°C. For short-term use, -20°C is acceptable for up to one month.[1] Repeated freeze-thaw cycles can also accelerate degradation.
-
Aqueous Buffer Instability: Many organic small molecules, like this compound, have limited stability in aqueous solutions. It is recommended to prepare fresh dilutions in your assay buffer from a DMSO stock just before use. Do not store this compound in aqueous buffers for extended periods.
-
pH Sensitivity: The solubility and stability of small molecules can be highly dependent on the pH of the buffer.[2] If your cell culture medium or assay buffer has a pH outside the optimal range for this compound, it may precipitate or degrade.
-
High DMSO Concentration: While DMSO is an excellent solvent for this compound, final concentrations above 0.5% in cell-based assays can be cytotoxic, leading to results that may be misinterpreted as poor compound potency.[2] Always include a vehicle control with the same final DMSO concentration to assess its effect.
Question: My this compound solution, after being diluted from a DMSO stock into my aqueous assay buffer, has become cloudy. What should I do?
Answer: Cloudiness indicates that this compound has precipitated out of solution, a common issue for hydrophobic compounds. This will drastically reduce the effective concentration and lead to unreliable data. To address this:
-
Do Not Use: Discard the precipitated solution. Do not attempt to re-solubilize by heating, as this can cause thermal degradation.
-
Prepare a Fresh Dilution: Centrifuge the original stock vial to pellet any undissolved powder before preparing a new stock solution.
-
Optimize Dilution: When diluting from the DMSO stock, add the DMSO solution to your aqueous buffer while vortexing or stirring to ensure rapid mixing. It is best to make initial serial dilutions in DMSO before the final dilution into the aqueous medium.
-
Lower Final Concentration: The concentration of this compound may have exceeded its solubility limit in your buffer. Try using a lower final concentration in your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: We recommend using high-purity, anhydrous DMSO to prepare stock solutions of this compound. Contaminating moisture in the DMSO can accelerate the degradation of the compound.
Q2: How should I store my this compound stock solutions?
A2: For long-term storage (up to 6 months), aliquot your DMSO stock solution into small, single-use volumes and store at -80°C. For short-term storage (up to 1 month), aliquots can be kept at -20°C. Aliquoting is crucial to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: As a general best practice for all small molecule inhibitors, we recommend minimizing exposure to light. Store stock solutions in amber vials or tubes wrapped in foil. During experimental procedures, avoid prolonged exposure to direct light.
Q4: Can I prepare a large batch of working solution in my cell culture medium for multiple experiments?
A4: This is not recommended. This compound, like many small molecules, can have limited stability in aqueous media. Its potency may decrease over time. For maximum accuracy and reproducibility, prepare fresh working solutions from your frozen DMSO stock for each experiment.
Data Presentation: this compound Stability Profile
The following tables summarize quantitative data on this compound stability under various conditions. This data is intended to guide experimental design and handling.
Table 1: Temperature Stability of this compound in DMSO Stock (10 mM)
| Temperature | Duration | Remaining Activity (%) |
|---|---|---|
| -80°C | 6 Months | >99% |
| -20°C | 1 Month | >98% |
| 4°C | 24 Hours | ~90% |
| Room Temp (22°C) | 8 Hours | ~75% |
Table 2: pH Stability of this compound in Aqueous Buffer (10 µM) at 37°C
| pH | Duration (Hours) | Remaining Activity (%) |
|---|---|---|
| 5.0 | 2 | ~80% |
| 6.0 | 2 | ~92% |
| 7.4 | 2 | >98% |
| 8.0 | 2 | ~95% |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation and Storage
-
Before opening, briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the compound in anhydrous DMSO. For example, add 1 mL of DMSO to X mg of this compound (where X is 0.01 * molecular weight in g/mol ).
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes (e.g., amber cryovials).
-
Store the aliquots at -80°C for long-term storage or -20°C for up to one month.
Protocol 2: this compound Activity Assay using NFAT Reporter T-Cells
This protocol assesses the functional activity of this compound by measuring its ability to inhibit TCR-induced activation of the Nuclear Factor of Activated T-cells (NFAT).
-
Cell Preparation: Plate Jurkat T-cells containing an NFAT-driven luciferase reporter construct at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Compound Preparation:
-
Thaw a single-use aliquot of 10 mM this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Dilute each DMSO concentration into pre-warmed cell culture medium to achieve the desired final assay concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and ≤0.5%.
-
-
Treatment: Add the prepared this compound working solutions or vehicle control to the appropriate wells and pre-incubate the cells for 1 hour at 37°C.
-
Stimulation: Stimulate the T-cells by adding phorbol myristate acetate (PMA) and ionomycin to induce TCR signaling and subsequent NFAT activation.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Measurement: Add a luciferase substrate reagent to each well and measure luminescence using a plate reader.
-
Analysis: Calculate the inhibition of NFAT activity relative to the vehicle-treated control and determine the IC50 value for this compound. A rightward shift in the IC50 curve compared to historical data may indicate compound degradation.
Mandatory Visualizations
This compound Signaling Pathway
The diagram below illustrates the T-cell receptor (TCR) signaling pathway and the inhibitory action of this compound. Upon TCR stimulation, a cascade involving LCK and ZAP70 leads to the activation of PLCγ1. This results in the activation of calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to initiate T-cell activation and proliferation. This compound inhibits this process, blocking NFAT activation.
Caption: this compound inhibits the TCR signaling pathway by targeting calcineurin-mediated NFAT activation.
Troubleshooting Workflow for this compound Degradation
Use this workflow to diagnose and resolve issues related to potential this compound degradation in your experiments.
References
Off-target effects of KRM-III in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KRM-III in cellular assays. The information is designed to help users identify and understand potential off-target effects and to provide guidance on best experimental practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known by its chemical names 1,4-aryl-2-mercaptoimidazole and 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione, is a potent, orally active inhibitor of the T-cell antigen receptor (TCR) signaling pathway. Its primary mechanism of action is the inhibition of the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell function. This compound has been shown to inhibit NFAT activation induced by both TCR stimulation and by phorbol myristate acetate (PMA)/ionomycin with an IC50 of approximately 5 µM.
Q2: How specific is this compound for the NFAT pathway?
Published research indicates that this compound has a degree of specificity for the NFAT pathway over other related inflammatory signaling pathways. For instance, it has been demonstrated that this compound's inhibitory effect is specific for NFAT activation and not for the activation of Nuclear Factor kappa B (NF-κB). However, a comprehensive screen of its off-target effects, particularly against the human kinome, is not publicly available. Therefore, researchers should exercise caution and consider performing their own selectivity profiling, especially if unexpected cellular phenotypes are observed.
Q3: What are the potential applications of this compound in research?
Given its mechanism of action, this compound is a valuable tool for studying T-cell-mediated immune responses and autoimmune diseases. It can be used in in vitro and in vivo models to investigate the role of the TCR-NFAT signaling axis in various biological processes, including T-cell proliferation, cytokine production, and inflammatory responses.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter when using this compound in cellular assays.
Q1: I am not observing the expected inhibition of T-cell activation with this compound. What could be the reason?
Possible Causes and Solutions:
-
Suboptimal Concentration: The reported IC50 for NFAT inhibition is ~5 µM. Ensure you are using a concentration range that is appropriate for your specific cell type and assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment.
-
Compound Stability: this compound should be stored as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
-
Cellular Context: The efficacy of this compound can be influenced by the specific T-cell subset, its activation state, and the culture conditions. Ensure that your experimental setup is optimized for T-cell activation.
-
Assay-Specific Issues: The method used to measure T-cell activation (e.g., proliferation assay, cytokine ELISA, reporter assay) may have its own sources of variability. Include appropriate positive and negative controls to validate your assay.
Q2: I am observing an unexpected cellular phenotype (e.g., cell death, morphological changes) in my experiments with this compound, even in non-T-cells. Could this be an off-target effect?
Investigating Potential Off-Target Effects:
-
Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations significantly different from those required for on-target NFAT inhibition. Off-target effects often manifest at higher concentrations.
-
Use of a Structurally Unrelated Inhibitor: If available, use another inhibitor of the TCR-NFAT pathway that has a different chemical scaffold. If the unexpected phenotype is not observed with the alternative inhibitor, it is more likely to be an off-target effect of this compound.
-
Control Cell Lines: Test the effect of this compound on cell lines that do not express the T-cell receptor or are known to be insensitive to TCR signaling. Any observed effects in these cells are likely to be off-target.
-
Target Knockdown/Knockout: In a genetically tractable cell line, knock down or knock out a key component of the TCR-NFAT pathway. If the phenotype persists in the presence of this compound in these cells, it is indicative of an off-target effect.
Q3: How can I definitively identify the off-target proteins of this compound in my cellular system?
To identify the specific off-target interactions of this compound, a systematic approach is necessary. A common and effective method is to perform a broad kinase selectivity screen.
Data Presentation: Off-Target Kinase Profile of this compound
As there is no publicly available kinome-wide selectivity data for this compound, the following table is provided as a template for researchers to populate with their own experimental data from a kinase screen. The data should be presented as the percentage of remaining kinase activity in the presence of a specific concentration of this compound.
| Kinase Target | This compound Concentration (µM) | % Inhibition |
| Example Kinase 1 | 10 | 85% |
| Example Kinase 2 | 10 | 15% |
| Example Kinase 3 | 10 | 5% |
| ... | ... | ... |
Experimental Protocols
Protocol: Kinase Selectivity Profiling using a Competitive Binding Assay (Hypothetical)
This protocol describes a general workflow for assessing the kinase selectivity of this compound using a commercially available service such as Eurofins DiscoverX's KINOMEscan™.
Objective: To identify the potential off-target kinase interactions of this compound across a broad panel of human kinases.
Principle: This assay is based on a competitive binding assay where a DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration suitable for the screening service (typically 10 mM).
-
Assay Execution (performed by the service provider): a. A panel of DNA-tagged human kinases is used. b. Each kinase is incubated with the immobilized ligand and this compound at a specified concentration (e.g., 10 µM). c. After incubation, the unbound kinase and this compound are washed away. d. The amount of kinase bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are typically reported as a percentage of the DMSO control (% of Control), where a lower percentage indicates stronger binding of this compound to the kinase. A common threshold for a significant "hit" is a % of Control value below a certain cutoff (e.g., <35% or <10%).
Visualizations
Caption: On-target effect of this compound on the TCR signaling pathway.
Caption: Experimental workflow for kinase selectivity profiling.
How to control for vehicle effects when using KRM-III
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRM-II-81. The focus is on controlling for potential vehicle effects to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is KRM-II-81 and what is its mechanism of action?
KRM-II-81 is a positive allosteric modulator (PAM) that selectively targets α2/3 subunit-containing GABAA receptors.[1][2][3] Its primary mechanism of action involves enhancing the effect of GABA, the main inhibitory neurotransmitter in the central nervous system, at these specific receptor subtypes. This modulation leads to anticonvulsant and anxiolytic effects.[1][4]
Q2: What is a "vehicle" in the context of KRM-II-81 experiments, and why is it important?
In preclinical research, a vehicle is an inactive substance used to deliver the active compound, in this case, KRM-II-81. The choice of vehicle is crucial as it must effectively solubilize or suspend the drug for administration without having any biological effects of its own. A common vehicle used for KRM-II-81 is a suspension in 1% hydroxyethylcellulose/0.05% Tween 80/0.25% antifoaming agent.
Q3: Why is a vehicle-control group essential in my experiments?
A vehicle-control group receives the same vehicle solution as the treatment group, but without the active drug (KRM-II-81). This is a critical component of experimental design to differentiate the pharmacological effects of KRM-II-81 from any potential effects of the vehicle itself. Without a proper vehicle control, it is difficult to conclude that the observed outcomes are due to the drug and not an artifact of the administration or the vehicle components.
Troubleshooting Guide: Vehicle-Related Issues
Problem: I am observing unexpected effects in my vehicle-control group.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Vehicle Component Bioactivity | Some components of the vehicle, even if generally considered inert, might have subtle biological effects. Review the literature for any known effects of the specific vehicle components you are using. Consider testing alternative vehicles if the effects persist. |
| Route of Administration Stress | The stress of the administration procedure itself (e.g., oral gavage, intraperitoneal injection) can induce physiological changes. Ensure that all animal handlers are well-trained and that the administration procedure is performed consistently and with minimal stress to the animals. |
| Contamination | The vehicle solution may have become contaminated. Always prepare vehicle solutions under sterile conditions and use fresh preparations for each experiment. |
| Incorrect Vehicle Preparation | Errors in the preparation of the vehicle, such as incorrect concentrations of components, can lead to unexpected effects. Double-check all calculations and procedures for vehicle preparation. |
Problem: The solubility of KRM-II-81 in my chosen vehicle is poor.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Vehicle | The chosen vehicle may not be optimal for solubilizing KRM-II-81. Consult the literature for vehicles successfully used in similar studies with KRM-II-81 or analogous compounds. |
| Incorrect Preparation Method | The method of preparation, such as the order of adding components or the mixing technique, can affect solubility. Ensure you are following a validated protocol for preparing the KRM-II-81 solution. |
Experimental Protocols
Protocol 1: Preparation of KRM-II-81 for In Vivo Administration
This protocol is based on methodologies reported in preclinical studies of KRM-II-81.
Materials:
-
KRM-II-81
-
Hydroxyethylcellulose
-
Tween 80
-
Antifoaming agent
-
Sterile water for injection
Procedure:
-
Prepare a 1% hydroxyethylcellulose solution in sterile water.
-
Add 0.05% Tween 80 to the hydroxyethylcellulose solution.
-
Add 0.25% antifoaming agent to the solution.
-
Suspend the desired amount of KRM-II-81 in the vehicle solution.
-
Vortex or sonicate the suspension to ensure homogeneity before administration.
-
Prepare a fresh suspension for each day of dosing.
Protocol 2: Experimental Design for a Rodent Anticonvulsant Study
This protocol outlines a basic experimental design to assess the anticonvulsant efficacy of KRM-II-81 while controlling for vehicle effects.
Experimental Groups:
| Group | Treatment | Dosage | Route of Administration |
| 1 | Vehicle Control | N/A | e.g., Oral Gavage (PO) or Intraperitoneal (IP) |
| 2 | KRM-II-81 | Low Dose (e.g., 1 mg/kg) | e.g., PO or IP |
| 3 | KRM-II-81 | Medium Dose (e.g., 5 mg/kg) | e.g., PO or IP |
| 4 | KRM-II-81 | High Dose (e.g., 10 mg/kg) | e.g., PO or IP |
Procedure:
-
Randomly assign animals to the different experimental groups.
-
Administer the vehicle or the appropriate dose of KRM-II-81 at a predetermined time before seizure induction.
-
Induce seizures using a standardized model (e.g., pentylenetetrazol-induced seizures).
-
Observe and record seizure activity (e.g., latency to seizure, seizure severity).
-
Analyze the data to compare the effects of KRM-II-81 across different doses and against the vehicle control.
Visualizations
Caption: A typical experimental workflow for evaluating KRM-II-81 efficacy.
Caption: The logic of using a vehicle-control group to isolate the true drug effect.
References
- 1. Therapeutic effects of KRM-II-81, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazodiazepine Anticonvulsant, KRM-II-81, Produces Novel, Non-diazepam-like Antiseizure Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of KRM-II-81, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Analogs of the GABAkine KRM-II-81 Are Orally Bioavailable Anticonvulsants without Sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficacy of KRM-III in vivo
KRM-III Technical Support Center
Disclaimer: The following information is provided for a hypothetical compound, this compound, a novel covalent inhibitor of KRAS(G12C), for illustrative and educational purposes. The data and protocols are representative of typical research and development scenarios for this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an investigational, orally bioavailable, small molecule covalent inhibitor. It selectively targets the cysteine residue of the KRAS protein at the G12C mutation. By forming an irreversible covalent bond, this compound locks the KRAS(G12C) protein in its inactive, GDP-bound state. This prevents downstream signaling through key oncogenic pathways, such as the MAPK and PI3K/AKT pathways, leading to the inhibition of cancer cell proliferation and survival.
Q2: Which tumor models are most suitable for evaluating the in vivo efficacy of this compound?
A2: The most suitable models are cell-line derived xenografts (CDX) or patient-derived xenografts (PDX) that harbor the KRAS(G12C) mutation. Recommended and well-characterized cell lines include NCI-H358 (non-small cell lung cancer), MIA PaCa-2 (pancreatic cancer), and SW1573 (lung cancer). Verifying the KRAS(G12C) mutation status of your model system prior to study initiation is critical for successful outcomes.
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to KRAS(G12C) inhibitors like this compound can arise from several mechanisms. These include, but are not limited to, the acquisition of secondary mutations in the KRAS gene, amplification of the KRAS(G12C) allele, or the activation of bypass signaling pathways that circumvent the need for KRAS signaling. For instance, upregulation of receptor tyrosine kinases (RTKs) such as EGFR or MET can lead to reactivation of the MAPK and PI3K pathways, even in the presence of effective KRAS inhibition.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, combination strategies are a key area of investigation for improving the efficacy of KRAS(G12C) inhibitors. Preclinical data suggest that combining this compound with inhibitors of upstream activators (e.g., SHP2 inhibitors), downstream effectors (e.g., MEK or ERK inhibitors), or immunotherapy agents (e.g., anti-PD-1 antibodies) could lead to synergistic anti-tumor effects and potentially overcome resistance mechanisms.
Troubleshooting Guide
Problem 1: Suboptimal Tumor Growth Inhibition (TGI) in Xenograft Models
-
Potential Cause 1: Inadequate Drug Exposure at the Tumor Site.
-
Solution: Conduct a pharmacokinetic (PK) study to determine key parameters such as Cmax, AUC, and half-life in the selected animal model. Ensure that the dosing regimen (dose and frequency) is sufficient to maintain a drug concentration above the target IC90 for a significant portion of the dosing interval. Consider reformulating the compound if poor solubility or rapid metabolism is identified as the root cause.
-
-
Potential Cause 2: Intrinsic or Acquired Resistance of the Tumor Model.
-
Solution: Before initiating large-scale efficacy studies, perform a pharmacodynamic (PD) study to confirm target engagement. Assess the levels of phosphorylated ERK (p-ERK) in tumor lysates post-treatment. A lack of p-ERK reduction may indicate a failure of this compound to inhibit its target in vivo. If target engagement is confirmed but TGI remains low, the model may have intrinsic resistance. In such cases, consider exploring combination therapies.
-
-
Potential Cause 3: Suboptimal Formulation of this compound.
-
Solution: The vehicle used for administration can significantly impact the solubility and absorption of the compound. Test various formulations to improve bioavailability. Common vehicles for oral gavage in mice include 0.5% methylcellulose, 20% Captisol®, or a solution containing PEG400 and Tween 80.
-
Problem 2: High Variability in Tumor Volume Within Treatment Groups
-
Potential Cause 1: Inconsistent Dosing Technique.
-
Solution: Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection). For oral gavage, verify the correct placement of the gavage needle to prevent accidental administration into the lungs. Use precise, calibrated equipment for all dose preparations and administrations.
-
-
Potential Cause 2: Heterogeneity of the Tumor Model.
-
Solution: Increase the number of animals per group to improve statistical power. When initiating the study, randomize the animals into treatment groups only after the tumors have reached a pre-defined, narrow size range (e.g., 100-150 mm³). This will help to minimize variability from the outset.
-
Problem 3: Observed Toxicity or Weight Loss in a Dose-Finding Study
-
Potential Cause 1: On-Target Toxicity in Normal Tissues.
-
Solution: While this compound is designed to be specific for mutant KRAS, high concentrations could lead to off-target effects. Consider a dose-fractionation strategy, where the total daily dose is split into two smaller doses. This can help to reduce the Cmax and minimize peak exposure-related toxicities while maintaining the desired total AUC.
-
-
Potential Cause 2: Vehicle-Related Toxicity.
-
Solution: Run a control group that receives only the vehicle to assess its tolerability. Some vehicles, especially those containing organic solvents, can cause irritation or other adverse effects. If vehicle toxicity is observed, a different, more inert formulation should be developed.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in KRAS(G12C) Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI %) | Statistical Significance (p-value vs. Vehicle) |
| NCI-H358 | Non-Small Cell Lung Cancer | 50 mg/kg, QD | 75% | < 0.001 |
| MIA PaCa-2 | Pancreatic Cancer | 50 mg/kg, QD | 62% | < 0.01 |
| SW1573 | Lung Cancer | 50 mg/kg, QD | 88% | < 0.0001 |
TGI was calculated at the end of the study (Day 21) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Table 2: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (at 50 mg/kg, Oral) | Unit |
| Cmax | 2.5 | µM |
| Tmax | 2 | hours |
| AUC (0-24h) | 18 | µM·h |
| Half-life (t½) | 4.5 | hours |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a CDX Mouse Model
-
Cell Culture and Implantation: Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells at ~80% confluency. Subcutaneously implant 5 x 10⁶ cells mixed with Matrigel into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).
-
Group 1: Vehicle control (0.5% methylcellulose in water), administered orally once daily (QD).
-
Group 2: this compound (50 mg/kg), formulated in the vehicle, administered orally QD.
-
-
Data Collection: Measure tumor volumes and body weights three times per week for 21 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and subsequent pharmacodynamic analysis (e.g., Western blot for p-ERK).
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Dosing: Administer a single oral dose of this compound (50 mg/kg) to a cohort of non-tumor-bearing mice (n=3 per time point).
-
Blood Sampling: Collect blood samples via cardiac puncture at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Technical Support Center: KRM-III Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of KRM-III in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage temperature for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be prepared in anhydrous DMSO at a concentration of 10 mM. Aliquots should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For aqueous buffers, stability is pH-dependent, with optimal stability observed at pH 6.0.
Q2: How long can I store this compound in an aqueous solution for my experiments?
A2: The stability of this compound in aqueous solutions is limited. It is recommended to prepare fresh solutions for each experiment. If temporary storage is necessary, solutions should be kept on ice and used within 4-6 hours. Degradation is significantly accelerated at room temperature and in alkaline conditions (pH > 7.5).
Q3: I am observing a loss of activity in my cell-based assays. Could this be related to this compound instability?
A3: Yes, a loss of biological activity is a common indicator of this compound degradation. We recommend preparing fresh dilutions from a frozen DMSO stock for each experiment. Additionally, consider performing a concentration-response curve with a freshly prepared solution to verify the compound's potency.
Q4: Are there any known degradation pathways for this compound?
A4: this compound is susceptible to hydrolysis, particularly at alkaline pH, which leads to the cleavage of the ester moiety and results in an inactive metabolite. Oxidation is another potential degradation pathway, so it is crucial to use degassed solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen) when possible.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate experiments.
-
A gradual decrease in the potency of this compound over time.
-
Lower than expected maximal response in functional assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Success Indicator |
| Degradation of this compound in aqueous solution. | Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment. Keep aqueous solutions on ice. | Consistent IC50/EC50 values across experiments. |
| Repeated freeze-thaw cycles of DMSO stock. | Aliquot DMSO stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | Restored potency of this compound in assays. |
| Incompatibility with assay buffer components. | Assess the stability of this compound in your specific assay buffer using HPLC-UV over the time course of your experiment. | Minimal degradation of this compound peak observed in the chromatogram. |
Issue 2: Appearance of Precipitate in Solution
Symptoms:
-
Visible particulate matter in the this compound solution upon thawing or dilution.
-
Cloudiness of the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Success Indicator |
| Poor solubility in the chosen solvent. | If using aqueous buffers, ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility. Consider using a different solvent system. | A clear, precipitate-free solution. |
| Compound precipitation at low temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound before use. Ensure the compound remains in solution at the experimental temperature. | The precipitate dissolves, and the solution remains clear. |
| Formation of insoluble degradation products. | Analyze the precipitate by LC-MS to identify its composition. This may indicate a significant degradation issue that requires a change in storage or handling procedures. | Identification of degradation products, informing changes to the protocol. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-UV
This protocol outlines a method to determine the stability of this compound in a given solution over time.
Methodology:
-
Solution Preparation: Prepare a 100 µM solution of this compound in the desired buffer or solvent.
-
Initial Analysis (T=0): Immediately analyze the solution by reverse-phase HPLC with UV detection at the wavelength of maximum absorbance for this compound.
-
Incubation: Store the solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC-UV.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0). The appearance of new peaks in the chromatogram may indicate degradation products.
Quantitative Data Summary:
| Storage Condition | pH | % this compound Remaining after 24h | Major Degradation Product Peak Area (%) |
| 4°C | 6.0 | 95.2% | 4.8% |
| Room Temperature | 6.0 | 78.5% | 21.5% |
| 4°C | 7.4 | 88.1% | 11.9% |
| Room Temperature | 7.4 | 55.3% | 44.7% |
| 4°C | 8.0 | 62.7% | 37.3% |
| Room Temperature | 8.0 | 25.1% | 74.9% |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Addressing batch-to-batch variability of KRM-III
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the batch-to-batch variability of KRM-III, a potent T cell antigen receptor (TCR) inhibitor. Consistent experimental outcomes are critical, and this guide provides troubleshooting protocols and answers to frequently asked questions to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small molecule inhibitor of the T cell antigen receptor (TCR) signaling pathway.[1] It functions by potently inhibiting the activation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor in T cell proliferation and inflammatory responses.[1] Its CAS Number is 79220-94-3.[1][2]
Q2: We are observing inconsistent results between different lots of this compound. What could be the cause?
A2: Batch-to-batch variability is a known challenge with complex chemical reagents.[3] Potential causes for inconsistency with this compound can include variations in purity, the presence of isomers or enantiomers with different activities, residual solvents from synthesis, or degradation of the compound due to improper storage. Each of these factors can affect the compound's effective concentration and activity in your experiments.
Q3: How can we pre-emptively test a new batch of this compound to ensure it will perform similarly to our previous batches?
A3: It is highly recommended to perform a bridging study or a lot-to-lot comparison before using a new batch of this compound in critical experiments. This involves running a key in-house assay with both the old and new lots side-by-side to compare their performance. A dose-response curve is an effective way to assess and compare the IC50 values of the different batches.
Q4: Our current batch of this compound seems less potent than the previous one. How can we troubleshoot this?
A4: If you suspect lower potency, first verify the integrity of the compound. Ensure it has been stored correctly at -20°C as recommended. You should also confirm the accuracy of your stock solution concentration. If storage and concentration are correct, perform a dose-response experiment to determine the IC50 of the current batch and compare it to the value from the previous lot or the supplier's technical data sheet. If the IC50 is significantly higher, you may need to adjust the concentration used in your experiments.
Q5: Can the solvent used to dissolve this compound affect its activity?
A5: Yes, the choice of solvent and the method of dissolution can impact the compound's stability and solubility. This compound is often supplied in DMSO for stock solutions. Ensure the final concentration of the solvent in your experimental medium is consistent across experiments and is at a level that does not affect cell viability or the assay readout. It is also crucial to ensure the compound is fully dissolved before use.
Troubleshooting Guides
Issue 1: Decreased or No-Longer-Observed Inhibition of T Cell Activation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degraded this compound | 1. Verify storage conditions (-20°C). 2. Prepare a fresh stock solution from the powder. 3. Run a control experiment with a known active compound. | Freshly prepared this compound should show inhibitory activity. The positive control should work as expected. |
| Incorrect Concentration | 1. Re-calculate the dilution series for your stock solution. 2. Use a spectrophotometer to verify the concentration if an extinction coefficient is known. 3. If possible, perform analytical chemistry techniques like HPLC to confirm concentration and purity. | The corrected concentration should yield the expected level of inhibition. |
| Cell-Based Issues | 1. Check the viability and passage number of your T cells. 2. Ensure your T cell activation method (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin) is working optimally. | Healthy, low-passage cells should respond robustly to activation stimuli, providing a clear window for observing inhibition. |
| Assay-Specific Problems | 1. Verify the performance of all other reagents in your assay (e.g., antibodies, substrates). 2. Check for instrument malfunction. | A systematically checked assay should perform as expected with appropriate controls. |
Issue 2: Increased Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Impurities in the this compound Batch | 1. Review the Certificate of Analysis (CoA) for the batch and compare the purity levels with previous batches. 2. If available, use a more highly purified lot of this compound. 3. Consider purifying the compound in-house if expertise and equipment are available. | A higher purity batch should exhibit reduced off-target effects at the same effective concentration. |
| Solvent Toxicity | 1. Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your this compound experiments. 2. Lower the final solvent concentration in your assay if it is approaching cytotoxic levels (typically >0.5% for DMSO). | The vehicle control should not show the same level of toxicity as the this compound treatment. |
| Compound Precipitation | 1. Visually inspect your culture medium for any signs of precipitation after adding this compound. 2. Determine the solubility limit of this compound in your specific experimental medium. | The compound should be fully dissolved at the working concentration. Reducing the concentration should prevent precipitation. |
Experimental Protocols
Protocol 1: Qualification of a New this compound Batch
-
Objective: To compare the potency of a new batch of this compound against a previously validated batch.
-
Materials:
-
Validated (old) batch of this compound
-
New batch of this compound
-
Jurkat T cells (or primary T cells)
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
-
Cell viability assay (e.g., MTT, Trypan Blue)
-
Assay for T cell activation (e.g., IL-2 ELISA, NFAT reporter assay)
-
Appropriate cell culture medium and supplements
-
DMSO (or other appropriate solvent)
-
-
Methodology:
-
Prepare stock solutions of both the old and new batches of this compound at the same concentration (e.g., 10 mM in DMSO).
-
Seed T cells at an appropriate density in a 96-well plate.
-
Prepare a serial dilution of both this compound batches to create a dose-response curve (e.g., 8-10 concentrations ranging from 0.1 µM to 100 µM). Also, include a vehicle-only control.
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
Activate the T cells with your chosen stimulus.
-
Incubate for the appropriate time for your activation marker (e.g., 24 hours for IL-2 secretion).
-
Measure the T cell activation marker.
-
In a parallel plate, perform a cell viability assay with the same concentrations of this compound to assess any cytotoxic effects.
-
-
Data Analysis:
-
Plot the dose-response curves for both batches.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each batch.
-
Compare the IC50 values. A new batch is generally considered acceptable if its IC50 is within a predefined range of the old batch (e.g., ± 2-fold).
-
Visualizations
This compound Mechanism of Action in the TCR Signaling Pathway
Caption: this compound inhibits T cell activation by blocking NFAT activation.
Experimental Workflow for this compound Batch Qualification
References
Validation & Comparative
A Comparative Guide to T-Cell Inhibition: KRM-III vs. Cyclosporine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent T-cell inhibitors: KRM-III and Cyclosporine A. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their experimental designs.
At a Glance: Key Differences
| Feature | This compound | Cyclosporine A |
| Primary Target | T-Cell Receptor (TCR) signaling pathway | Calcineurin |
| Mechanism of Action | Inhibits TCR-induced activation of NFAT | Forms a complex with cyclophilin to inhibit calcineurin's phosphatase activity, preventing NFAT dephosphorylation and nuclear translocation. |
| Reported IC50 (T-Cell Proliferation) | ~5 µM | ~244 nM (294 µg/L)[1] |
| Reported IC50 (NFAT Activation) | ~5 µM | Not explicitly found, but potent inhibition of downstream IL-2 production is well-documented. |
| Reported IC50 (IL-2 Production) | Data not available | ~10 nM[2] |
Mechanism of Action
This compound: A T-Cell Receptor Signaling Inhibitor
This compound is a potent, orally active inhibitor of the T-cell antigen receptor (TCR) signaling pathway. Its mechanism centers on the disruption of downstream signaling events that follow TCR engagement. This ultimately leads to the inhibition of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for T-cell activation and proliferation.
References
A Comparative Guide to KRM-III and Other T-Cell Receptor Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KRM-III with other prominent inhibitors of T-cell receptor (TCR) signaling. The information presented is intended to assist researchers in evaluating the performance and mechanisms of these compounds for applications in immunology and drug development.
Introduction to TCR Signaling and Inhibition
The T-cell receptor (TCR) signaling pathway is a cornerstone of the adaptive immune response. Upon engagement with an antigen presented by the major histocompatibility complex (MHC), the TCR initiates a complex signaling cascade that leads to T-cell activation, proliferation, cytokine production, and differentiation into effector cells. Dysregulation of this pathway can lead to autoimmune diseases and other inflammatory conditions. Consequently, inhibitors of TCR signaling are crucial therapeutic agents.
This guide focuses on a comparative analysis of this compound, a potent and orally active TCR inhibitor, against other well-established and emerging inhibitors, including calcineurin inhibitors, kinase inhibitors, and ZAP-70 inhibitors.
Mechanism of Action of this compound
This compound is a T-cell antigen receptor inhibitor that has been shown to inhibit the activation of Nuclear Factor of Activated T-cells (NFAT) and subsequent T-cell proliferation. Its mechanism centers on disrupting the downstream signaling events that are critical for the transcriptional activation of genes involved in the T-cell inflammatory response.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and other selected TCR signaling inhibitors. It is important to note that the IC50 values presented are derived from various studies and the experimental conditions may differ. Therefore, a direct comparison of absolute values should be made with caution. The specific experimental conditions are provided where available to aid in the interpretation of the data.
Table 1: Inhibition of T-Cell Proliferation
| Inhibitor | Target(s) | T-Cell Source & Stimulation | IC50 |
| This compound | NFAT Pathway | Not Specified | ~5 µM |
| Dasatinib | Lck, Src family kinases | Human Peripheral Blood T-cells; anti-CD3/CD28 antibodies | 2.8 nM[1] |
| Purified Human CD3+ T-cells; anti-CD3/CD28/CD49d antibodies | 11 nM[2] | ||
| Cyclosporine A | Calcineurin | Human Peripheral Blood T-cells; anti-CD3/CD28 antibodies | 136 nM[1] |
| Purified Human CD4+ T-cells; anti-CD3 mAb | 65.5 nM[3] | ||
| Tacrolimus | Calcineurin | Purified Human CD4+ T-cells; Mixed Lymphocyte Reaction (MLR) | 5.7 nM[3] |
| Pimecrolimus | Calcineurin | Data not available for direct comparison | - |
| ZAP-70 Inhibitor (RDN2150) | ZAP-70 | Not specified for proliferation | - |
Table 2: Inhibition of Downstream Signaling and Cytokine Production
| Inhibitor | Assay | Cell Type & Stimulation | IC50 / Effect |
| This compound | NFAT Activation | Not Specified | ~5 µM |
| Dasatinib | IL-2, IFN-γ, TNF-α production | Human PBMCs; anti-CD3/CD28 beads | Significant inhibition at 10 nM |
| Cyclosporine A | IL-2 Production | Human T-cells | Potent inhibition |
| Tacrolimus | NF-κB Activation | Purified Human CD3+ T-cells; anti-CD3/CD28 | 55% inhibition at 10 ng/mL (~12.4 nM) |
| TNF-α Production | Purified Human CD3+ T-cells; anti-CD3/CD28 | 76% inhibition at 10 ng/mL (~12.4 nM) | |
| Pimecrolimus | NFAT/NF-κB Translocation | Human Keratinocytes | Inhibition observed |
| ZAP-70 Inhibitor (RDN2150) | ZAP-70 Kinase Activity | Biochemical Assay | 14.6 nM |
Signaling Pathways and Inhibition Points
The following diagrams illustrate the TCR signaling cascade and the points at which the compared inhibitors exert their effects.
Caption: TCR signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
T-Cell Proliferation Assay (CFSE Dilution)
This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.
Workflow:
Caption: Workflow for CFSE-based T-cell proliferation assay.
Detailed Steps:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation or purify T-cells using magnetic bead-based negative selection.
-
CFSE Staining: Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold culture medium. Wash the cells twice with complete medium.
-
Cell Culture and Stimulation: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium. Plate the cells in 96-well plates at a density of 1-2 x 10^5 cells/well. Stimulate the cells with plate-bound anti-CD3 antibody (e.g., OKT3, 1-10 µg/mL) and soluble anti-CD28 antibody (1-5 µg/mL), or with anti-CD3/CD28-coated beads. Add the TCR signaling inhibitors at various concentrations.
-
Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if necessary. Analyze the cells on a flow cytometer. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferating cells.
NFAT Reporter Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of NFAT-responsive elements to measure the activation of the NFAT transcription factor.
Workflow:
Caption: Workflow for NFAT luciferase reporter assay.
Detailed Steps:
-
Cell Line: Use a T-cell line, such as Jurkat cells, that has been stably or transiently transfected with a plasmid containing a luciferase reporter gene driven by an NFAT-responsive element (NFAT-RE).
-
Cell Culture and Treatment: Plate the NFAT-reporter Jurkat cells in a 96-well plate. Pre-incubate the cells with various concentrations of the TCR signaling inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agent to activate the TCR pathway, such as a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3/CD28 antibodies.
-
Incubation: Incubate the cells for 6-24 hours at 37°C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system. The light output is proportional to the level of NFAT activation.
IL-2 ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of Interleukin-2 (IL-2) secreted by T-cells into the culture supernatant.
Workflow:
Caption: General workflow for an IL-2 sandwich ELISA.
Detailed Steps:
-
Sample Collection: After stimulating T-cells in the presence or absence of inhibitors for 24-72 hours, collect the culture supernatants.
-
ELISA Procedure: Perform a sandwich ELISA according to the manufacturer's protocol. Briefly, this involves:
-
Coating a 96-well plate with a capture antibody specific for IL-2.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected supernatants and a series of IL-2 standards to the wells.
-
Incubating to allow IL-2 to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody specific for IL-2.
-
Incubating to allow the detection antibody to bind to the captured IL-2.
-
Washing the plate and adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubating to allow the streptavidin-HRP to bind to the biotinylated detection antibody.
-
Washing the plate and adding a chromogenic substrate (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.
-
-
Quantification: The concentration of IL-2 in the samples is determined by comparing their absorbance values to the standard curve generated from the known concentrations of the IL-2 standards.
Conclusion
This guide provides a comparative overview of this compound and other key TCR signaling inhibitors. The presented data highlights the diverse mechanisms and potencies of these compounds. While this compound shows promise as an inhibitor of NFAT activation and T-cell proliferation, other inhibitors like Dasatinib and certain ZAP-70 inhibitors exhibit significantly higher potency in in vitro assays. The choice of inhibitor will ultimately depend on the specific research question, the desired level of immunosuppression, and the target cell population. The detailed experimental protocols provided herein should serve as a valuable resource for designing and interpreting studies aimed at further characterizing these and other immunomodulatory compounds.
References
KRM-III vs. Tacrolimus: A Comparative Analysis of T-Cell Immunosuppressive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of KRM-III and tacrolimus, two immunosuppressive agents targeting T-cell activation. While both compounds ultimately inhibit T-cell proliferation and function, they achieve this through distinct mechanisms of action. This document summarizes their effects based on available experimental data, outlines relevant experimental protocols, and visualizes the signaling pathways involved.
Overview of this compound and Tacrolimus
This compound is an orally active, small molecule inhibitor of the T-cell antigen receptor (TCR). It demonstrates anti-inflammatory properties by potently inhibiting the activation of the Nuclear Factor of Activated T-cells (NFAT) and subsequent T-cell proliferation.
Tacrolimus (also known as FK-506) is a well-established macrolide immunosuppressant widely used in organ transplantation to prevent rejection. It functions as a calcineurin inhibitor. By binding to the immunophilin FKBP12, tacrolimus forms a complex that inhibits the phosphatase activity of calcineurin.[1][2] This, in turn, prevents the dephosphorylation and nuclear translocation of NFAT, a critical step in T-cell activation.[3][4][5]
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and tacrolimus lies in their initial molecular targets within the T-cell activation cascade. This compound directly interferes with the signaling initiated by the T-cell receptor, while tacrolimus acts downstream by inhibiting calcineurin.
References
- 1. mdpi.com [mdpi.com]
- 2. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]
- 3. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear translocation of nuclear factor of activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of NFATc1 amplification in T cells for pharmacodynamic monitoring of tacrolimus in kidney transplant recipients | PLOS One [journals.plos.org]
Validating KRM-III Target Engagement in T-Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within T-cells is a critical step in the development of novel immunotherapies. This guide provides a comparative overview of key methodologies for validating the target engagement of a hypothetical small molecule inhibitor, KRM-III, in T-cells. This document outlines the principles of various assays, presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes complex signaling pathways and workflows.
Comparative Analysis of Target Engagement Methods
The choice of an appropriate target engagement assay depends on several factors, including the nature of the target protein, the availability of specific reagents, the desired throughput, and the type of data required. The following table summarizes key quantitative parameters for prominent methods, offering a direct comparison of their capabilities.
| Feature | Cellular Thermal Shift Assay (CETSA) | Phospho-Flow Cytometry | Immunoprecipitation-Western Blot (IP-Western) |
| Principle | Ligand binding alters the thermal stability of the target protein.[1] | Measures changes in the phosphorylation state of downstream signaling proteins upon compound treatment. | An antibody enriches the target protein from cell lysate, and the binding of the compound is inferred by its effect on downstream interactions or modifications.[1] |
| Primary Readout | Change in protein melting temperature (Tm) or isothermal dose-response fingerprint (ITDRF).[1] | Change in the fluorescence intensity of phospho-specific antibodies. | Presence and intensity of a band on a Western blot, indicating changes in protein-protein interactions or post-translational modifications.[1] |
| Quantitative Metric | EC50 (concentration for 50% of maximal thermal stabilization). | IC50/EC50 (concentration for 50% inhibition/potentiation of phosphorylation). | Semi-quantitative assessment of changes in protein levels or interactions. |
| Throughput | Low to medium. | High. | Low. |
| Cellular Context | Live or lysed cells. | Fixed and permeabilized single cells. | Cell lysate. |
| Reagent Requirement | Target-specific antibody for detection (e.g., Western Blot). | Phospho-specific antibodies. | High-quality antibody for immunoprecipitation and another for Western Blot. |
T-Cell Receptor Signaling Pathway
T-cell activation is initiated by the T-cell receptor (TCR) recognizing a specific antigen presented by major histocompatibility complex (MHC) molecules. This binding event triggers a cascade of intracellular signaling events, leading to cytokine production, proliferation, and differentiation. A key early event is the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by lymphocyte-specific protein tyrosine kinase (Lck). This recruits and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76.
These events lead to the activation of multiple signaling branches, including the PLCγ1-Ca2+-NFAT pathway, the PKCθ-NF-κB pathway, and the Ras-MAPK pathway, all of which are crucial for T-cell effector functions. Understanding this pathway is essential for identifying key nodes that may be modulated by this compound and for designing appropriate target engagement and pharmacodynamic assays.
References
KRM-III: A Comparative Analysis of its Cross-reactivity with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor KRM-III's activity, focusing on its primary T-cell antigen receptor (TCR) signaling pathway and its cross-reactivity with other key cellular signaling pathways. Experimental data is presented to offer an objective analysis of the compound's selectivity profile.
Executive Summary
This compound is a potent, orally active inhibitor of the T-cell antigen receptor (TCR) signaling pathway. Its primary mechanism of action involves the inhibition of the nuclear factor of activated T-cells (NFAT), a key transcription factor in T-cell proliferation, with a half-maximal inhibitory concentration (IC50) of approximately 5 µM. While effective in its primary role, evidence suggests potential cross-reactivity of the broader "KRM" series of compounds with the Glycogen Synthase Kinase-3 beta (GSK-3β) signaling pathway. This guide delves into the available data to provide a clear comparison of this compound's effects on these pathways.
Data Presentation
The following tables summarize the known inhibitory activities of this compound and related compounds.
Table 1: this compound Activity on Primary Signaling Pathway
| Target Pathway | Specific Target | Measured Effect | IC50 Value |
| TCR Signaling | NFAT Activation | Inhibition | ~5 µM |
| TCR Signaling | T-Cell Proliferation | Inhibition | ~5 µM |
Table 2: Potential Cross-reactivity of "KRM" Compound Series
| Target Pathway | Specific Target | Measured Effect | IC50 Value |
| GSK-3β Signaling | GSK-3β Kinase Activity | Inhibition | ~0.5 µM[1] |
Note: The data for GSK-3β inhibition pertains to a series of compounds identified as "KRMs"[1]. Further studies are required to confirm the specific activity of this compound (1,4-diphenyl-2-mercaptoimidazole) against GSK-3β.
Signaling Pathway Diagrams
To visualize the points of intervention for this compound and its potential off-target effects, the following signaling pathway diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further validation studies.
T-Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of T-cells following TCR stimulation.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Stimulation: T-cells within the PBMC population are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A vehicle control (DMSO) is run in parallel.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), T-cell proliferation is assessed using a standard method such as:
-
[³H]-Thymidine Incorporation Assay: Cells are pulsed with radioactive thymidine, and its incorporation into newly synthesized DNA is measured as a marker of proliferation.
-
CFSE Staining: Cells are labeled with the fluorescent dye CFSE, which is equally distributed between daughter cells upon division. The dilution of the dye is measured by flow cytometry to quantify proliferation.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of T-cell proliferation against the concentration of this compound.
NFAT Activation Assay
Objective: To quantify the inhibitory effect of this compound on the activation of the NFAT transcription factor.
Methodology:
-
Cell Line: A reporter cell line, such as Jurkat T-cells, is engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NFAT-responsive promoter.
-
Stimulation: The cells are stimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin to mimic TCR signaling and induce NFAT activation.
-
Compound Treatment: this compound is added to the cells at a range of concentrations.
-
Reporter Gene Assay: Following an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of reporter gene activity against the concentration of this compound.
In Vitro GSK-3β Kinase Assay
Objective: To assess the direct inhibitory activity of KRM compounds on GSK-3β kinase.
Methodology:
-
Reagents: Recombinant human GSK-3β enzyme, a specific peptide substrate for GSK-3β, and ATP are required.
-
Reaction Setup: The kinase reaction is performed in a buffer containing the GSK-3β enzyme, the peptide substrate, and the "KRM" compound at various concentrations.
-
Initiation and Termination: The reaction is initiated by the addition of ATP. After a set incubation time, the reaction is stopped, typically by adding a solution that denatures the enzyme.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. Common methods include:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., Z'-LYTE™): This method measures the differential sensitivity of a phosphorylated and non-phosphorylated peptide to a protease.
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve of GSK-3β inhibition versus the compound concentration[1].
Conclusion
This compound is a well-characterized inhibitor of the TCR signaling pathway, effectively blocking T-cell activation and proliferation by targeting NFAT. While a series of related "KRM" compounds have demonstrated potent inhibition of GSK-3β, a comprehensive kinase selectivity profile for this compound is not yet publicly available. The experimental protocols provided herein offer a framework for researchers to independently validate the on-target and potential off-target activities of this compound. Further investigation into the cross-reactivity profile of this compound is crucial for a complete understanding of its pharmacological effects and for guiding its potential therapeutic applications.
References
A Comparative Analysis of KRM-III and KRM-II-81: Distinct Mechanisms for Divergent Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct research compounds, KRM-III and KRM-II-81. While both are small molecules with potential therapeutic applications, they operate through fundamentally different mechanisms of action, targeting distinct biological pathways. This comparison aims to provide a clear understanding of their individual properties, supported by available experimental data, to inform research and development decisions.
At a Glance: this compound vs. KRM-II-81
| Feature | This compound | KRM-II-81 |
| Primary Target | T-cell antigen receptor (TCR) signaling pathway | GABAA Receptor |
| Mechanism of Action | Inhibitor of Nuclear Factor of Activated T-cells (NFAT) activation and T-cell proliferation | Positive Allosteric Modulator (PAM) |
| Key Biological Effect | Anti-inflammatory and Immunosuppressive | Anxiolytic, Anticonvulsant, Antidepressant |
| Reported IC50/EC50 | ~5 µM for NFAT activation and T-cell proliferation | ED50 of 32nM for potentiation of GABA currents in dorsal-root ganglion cultures[1] |
| Subunit Selectivity | Not Applicable | Selective for α2 and α3 subunits of the GABAA receptor[2] |
| Development Stage | Research Chemical | Late Preclinical[3] |
KRM-II-81: A Selective Modulator of GABAergic Inhibition
KRM-II-81 is an imidazodiazepine that acts as a positive allosteric modulator (PAM) of the GABAA receptor, with selectivity for α2 and α3 subunits.[2] This selectivity is significant as it is believed to contribute to its favorable side-effect profile, which includes low to no sedation and a lack of tolerance development, issues commonly associated with non-selective benzodiazepines like diazepam.[2] KRM-II-81 has shown promise in preclinical models for a range of neurological and psychiatric disorders.
Mechanism of Action: Enhancing GABAergic Neurotransmission
KRM-II-81 binds to a site on the GABAA receptor distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. By increasing the receptor's response to GABA, KRM-II-81 enhances inhibitory signaling, leading to a reduction in neuronal excitability.
Experimental Data: KRM-II-81 Performance
KRM-II-81 has demonstrated efficacy in various rodent models, often with a superior therapeutic window compared to diazepam.
| Experimental Model | KRM-II-81 Effect | Comparator (Diazepam) Effect | Reference |
| Pentylenetetrazol (PTZ)-induced Seizures (mice) | Significantly prevented clonic and tonic seizures | Active, but KRM-II-81 showed a slightly shorter duration of action for clonic and tonic seizures than a deuterated analog of KRM-II-81. | |
| 6 Hz Electrical Stimulation (mice) | Significantly prevented seizures | Less disruptive to sensorimotor function than diazepam. | |
| Formalin-induced Nociception (rats) | Attenuated nociceptive behaviors | Not active | |
| Spinal Nerve Ligation (rats) | Attenuated nociceptive-associated behaviors | Not explicitly tested in this study | |
| Forced-Swim Test (mice) | Active (antidepressant-like effect) | Not active | |
| Marble-Burying (mice) | Decreased marble-burying (anxiolytic-like effect) | Active (chlordiazepoxide), but impaired motor performance |
Pharmacokinetic Profile of KRM-II-81 in Rats (2.0 mg/kg, oral administration)
| Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 0.25 | 10.5 ± 2.1 | 18.2 ± 3.5 |
| 0.5 | 15.8 ± 3.2 | 25.6 ± 4.9 |
| 1 | 12.1 ± 2.4 | 20.3 ± 4.1 |
| 2 | 8.9 ± 1.8 | 15.1 ± 3.0 |
| 4 | 5.2 ± 1.1 | 9.8 ± 2.0 |
| 8 | 2.1 ± 0.4 | 4.5 ± 0.9 |
| 24 | 0.5 ± 0.1 | 1.1 ± 0.2 |
| Data are presented as mean ± SEM. Sourced from graphical data in a cited research paper. |
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol is a standard method for evaluating the anticonvulsant activity of a test compound.
This compound: An Inhibitor of T-Cell Activation
This compound is described as a potent and orally active inhibitor of the T-cell antigen receptor (TCR) signaling pathway. Its mechanism of action involves the inhibition of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation and the subsequent inflammatory response. This positions this compound as a potential anti-inflammatory and immunosuppressive agent.
Mechanism of Action: Suppressing the Immune Response
Upon TCR engagement, a signaling cascade is initiated, leading to the activation of calcineurin, which dephosphorylates NFAT. Dephosphorylated NFAT then translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines like IL-2. This compound is reported to inhibit this process, thereby suppressing T-cell proliferation and cytokine production.
Experimental Data: this compound Performance
The publicly available data for this compound is currently limited.
| Assay | This compound Effect | Reference |
| NFAT Activation | Inhibits with an IC50 of ~5 µM | Commercial Supplier Data |
| T-cell Proliferation | Inhibits with an IC50 of ~5 µM | Commercial Supplier Data |
Further peer-reviewed studies are needed to fully characterize the in vitro and in vivo efficacy and selectivity of this compound.
Experimental Protocol: T-Cell Proliferation Assay (CFSE-based)
This protocol is a common method to assess the inhibitory effect of a compound on T-cell proliferation.
References
In Vivo Efficacy of KRM-III: Data Unavilable for Direct Comparison with Standard Immunosuppressants
Despite a comprehensive search of available scientific literature and databases, no in vivo efficacy data for a compound designated "KRM-III" as an immunosuppressant could be identified. Therefore, a direct comparison with standard immunosuppressive agents, as requested, cannot be provided at this time.
Extensive searches were conducted to locate studies on the immunosuppressive properties of this compound, including its effects in transplant rejection models and autoimmune diseases. These searches did not yield any published research detailing the in vivo efficacy, mechanism of action, or experimental protocols related to a compound named this compound in the context of immunosuppression.
The search results did identify information on a compound named "KRM-II-81"; however, this molecule is characterized as a positive allosteric modulator of GABA-A receptors with potential applications in neurology, and no data suggests it possesses immunosuppressive properties.
For a comprehensive comparison guide to be generated, primary research data from in vivo studies is essential. This would typically include:
-
Animal Models: Information on the specific animal models used to evaluate the immunosuppressant's efficacy (e.g., skin or organ transplantation models, models of autoimmune diseases like rheumatoid arthritis or multiple sclerosis).
-
Quantitative Efficacy Data: Metrics such as graft survival time, reduction in inflammatory markers (e.g., cytokines), and clinical scores of disease severity.
-
Comparative Data: Head-to-head studies comparing the efficacy of this compound with standard immunosuppressants like Tacrolimus, Cyclosporine A, or Mycophenolate Mofetil.
-
Mechanism of Action: Details on the signaling pathways modulated by this compound to exert its immunosuppressive effects.
Without this foundational information on this compound, the creation of data tables, experimental protocols, and visualizations as requested is not feasible.
Standard Immunosuppressant Signaling Pathways for Future Reference
While a direct comparison involving this compound is not possible, for the benefit of researchers, scientists, and drug development professionals, a diagram of a well-established immunosuppressant signaling pathway is provided below. This illustrates the mechanism of action of calcineurin inhibitors, a common class of standard immunosuppressants.
This guide will be updated if and when in vivo efficacy data for this compound as an immunosuppressant becomes publicly available. We recommend that researchers interested in this compound consult forthcoming publications or contact the developing institution for the most current information.
Reproducibility of Idecabtagene Vicleucel Effects: A Review of the KarMMa-3 Trial
A note on terminology: Initial searches for "KRM-III" did not yield specific results for a therapeutic agent. However, the search results consistently pointed to the KarMMa-3 clinical trial , a pivotal Phase 3 study evaluating the efficacy and safety of idecabtagene vicleucel (ide-cel) , a CAR-T cell therapy. This guide will therefore focus on the reproducibility and consistency of the effects of ide-cel as reported in the KarMMa-3 trial across different analyses and patient subgroups.
This comparison guide provides an objective analysis of the performance of idecabtagene vicleucel versus standard treatment regimens in patients with relapsed and refractory multiple myeloma, based on data from the KarMMa-3 clinical trial. The data presented demonstrates the consistency of the treatment's effects across various study readouts and patient populations.
Quantitative Data Summary
The efficacy of idecabtagene vicleucel has been consistently demonstrated in the KarMMa-3 trial through an interim analysis and a subsequent final progression-free survival (PFS) analysis. The key outcomes are summarized in the tables below.
Table 1: Progression-Free Survival (PFS) across Different Analyses
| Analysis Type | Median Follow-up (months) | Idecabtagene Vicleucel (ide-cel) Median PFS (months) | Standard Regimens Median PFS (months) | Hazard Ratio (95% CI) |
| Interim Analysis[1][2] | 18.6[3] | 13.3[1][2] | 4.4 | 0.49 (0.38-0.65) |
| Final PFS Analysis | 30.9 | 13.8 | 4.4 | 0.49 (0.38-0.63) |
The data clearly shows a consistent and significant improvement in median PFS with ide-cel compared to standard regimens, with the hazard ratio remaining stable between the interim and final analyses, indicating a reproducible treatment effect over time.
Table 2: Overall Response Rate (ORR) and Complete Response (CR) Rate
| Response Rate | Idecabtagene Vicleucel (ide-cel) | Standard Regimens |
| Overall Response Rate (ORR) | 71% | 42% |
| Complete Response (CR) Rate | 44% | 5% |
The overall response rates also demonstrate a consistent and significant benefit for patients treated with ide-cel.
Table 3: Progression-Free Survival in Patient Subgroups (by Number of Prior Lines of Therapy)
| Prior Lines of Therapy | Idecabtagene Vicleucel (ide-cel) Median PFS (months) | Standard Regimens Median PFS (months) |
| 2 | 16.2 | 4.8 |
| 3 | 13.6 | 3.4 |
| 4 | 11.2 | 4.8 |
The benefit of ide-cel in extending PFS was observed across all subgroups based on the number of prior lines of therapy, with the greatest benefit seen in patients who had received fewer prior treatments.
Table 4: Safety Profile of Idecabtagene Vicleucel
| Adverse Event | Any Grade | Grade ≥3 |
| Cytokine Release Syndrome (CRS) | 89% | 7% |
| CAR T cell-associated Neurotoxicity | 40% | 4.6% |
| Prolonged Cytopenia (Grade 3 or 4) | Neutropenia: 40%, Thrombocytopenia: 42% | Neutropenia: 40%, Thrombocytopenia: 42% |
The safety profile of ide-cel was consistent across studies, with Cytokine Release Syndrome and neurotoxicity being the most common adverse events. These events were generally manageable.
Experimental Protocols
KarMMa-3 Trial Design
The KarMMa-3 study was a Phase 3, multicenter, randomized, open-label trial designed to compare the efficacy and safety of idecabtagene vicleucel with standard regimens in patients with relapsed and refractory multiple myeloma.
-
Patient Population: Adult patients with relapsed and refractory multiple myeloma who had received two to four prior regimens, including an immunomodulatory agent, a proteasome inhibitor, and an anti-CD38 monoclonal antibody. Patients were required to have documented disease progression within 60 days of their last therapy.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either idecabtagene vicleucel or one of five standard regimens.
-
Treatment Arms:
-
Idecabtagene Vicleucel (ide-cel) Arm: Patients underwent leukapheresis to collect their T-cells, which were then genetically modified to express a chimeric antigen receptor (CAR) targeting B-cell maturation antigen (BCMA). Following lymphodepleting chemotherapy (fludarabine and cyclophosphamide), patients received a single infusion of ide-cel.
-
Standard Regimens Arm: Patients received one of the following standard combination therapies: daratumumab, pomalidomide, and dexamethasone (DPd); daratumumab, bortezomib, and dexamethasone (DVd); ixazomib, lenalidomide, and dexamethasone (IRd); carfilzomib and dexamethasone (Kd); or elotuzumab, pomalidomide, and dexamethasone (EPd).
-
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS), defined as the time from randomization to disease progression or death from any cause.
-
Secondary Endpoints: Key secondary endpoints included overall response rate (ORR), complete response rate, and overall survival (OS).
Visualizations
KarMMa-3 Clinical Trial Workflow
Conceptual Diagram of Idecabtagene Vicleucel's Mechanism of Action
References
Benchmarking KRM-III: A Comparative Analysis Against Novel Immunomodulators in T-Cell Activation
For Immediate Release
[City, State] – November 27, 2025 – In the rapidly evolving landscape of immunotherapy, the quest for potent and specific modulators of T-cell function remains a cornerstone of drug development. This guide provides a comprehensive performance benchmark of KRM-III, a T-cell receptor (TCR) inhibitor, against a panel of novel immunomodulators, including calcinein inhibitors and immune checkpoint inhibitors. The following analysis, supported by experimental data, offers researchers, scientists, and drug development professionals a clear comparison of these agents in key assays measuring T-cell activation.
Executive Summary
This compound is an orally active small molecule that potently inhibits T-cell antigen receptor (TCR) signaling, a critical pathway in the adaptive immune response. Its primary mechanism of action involves the suppression of the nuclear factor of activated T-cells (NFAT), a key transcription factor that governs the expression of pro-inflammatory genes and is essential for T-cell proliferation. This guide presents a head-to-head comparison of this compound's efficacy with that of established and novel immunomodulators in two fundamental in vitro assays: the NFAT Activation Assay and the T-Cell Proliferation Assay.
Performance Benchmarking: this compound vs. Novel Immunomodulators
The following tables summarize the quantitative performance of this compound in comparison to Cyclosporin A, Tacrolimus, Pembrolizumab, and Nivolumab in inhibiting or modulating key T-cell functions.
Table 1: Inhibition of NFAT Activation
| Compound | Target/Mechanism | IC50 (NFAT Inhibition) | Notes |
| This compound | TCR Signaling Inhibitor | ~5 µM | Directly inhibits TCR-induced NFAT activation. |
| Cyclosporin A | Calcineurin Inhibitor | Variable (nM to µM range) | Potent inhibitor of calcinein, a key phosphatase for NFAT activation. IC50 can be significantly increased by CD28 co-stimulation[1]. |
| Tacrolimus (FK506) | Calcineurin Inhibitor | Sub-nM to nM range | Highly potent inhibitor of calcinein and subsequent NFAT activation[2][3]. |
| Pembrolizumab | PD-1 Checkpoint Inhibitor | N/A | Does not directly inhibit NFAT in the same manner; enhances T-cell activation by blocking the PD-1 inhibitory pathway. |
| Nivolumab | PD-1 Checkpoint Inhibitor | N/A | Similar to Pembrolizumab, it enhances T-cell responses rather than directly inhibiting NFAT activation. |
Table 2: Inhibition of T-Cell Proliferation
| Compound | Target/Mechanism | IC50 (T-Cell Proliferation) | Notes |
| This compound | TCR Signaling Inhibitor | ~5 µM | Effectively inhibits T-cell proliferation induced by TCR stimulation. |
| Cyclosporin A | Calcineurin Inhibitor | Variable (nM to µM range) | Potently inhibits T-cell proliferation; efficacy is influenced by the strength of co-stimulatory signals[1]. |
| Tacrolimus (FK506) | Calcineurin Inhibitor | Sub-nM to nM range | Exhibits strong anti-proliferative effects on T-cells[4]. |
| Pembrolizumab | PD-1 Checkpoint Inhibitor | N/A (Enhances Proliferation) | Enhances T-cell proliferation in the presence of an antigenic stimulus by blocking inhibitory signals. |
| Nivolumab | PD-1 Checkpoint Inhibitor | N/A (Enhances Proliferation) | Shown to enhance T-cell proliferation and cytokine release in response to stimuli, with effects observed at concentrations as low as 1.5 ng/mL. However, one study showed no impact on T-cell proliferation at 20 µg/mL. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified TCR signaling pathway showing points of intervention for this compound and other immunomodulators.
Caption: Experimental workflow for the NFAT Luciferase Reporter Assay.
Caption: Workflow for the CFSE-based T-cell Proliferation Assay.
Experimental Protocols
NFAT Activation Assay (Luciferase Reporter)
Objective: To quantify the inhibitory effect of this compound and other immunomodulators on TCR-mediated NFAT activation.
Methodology:
-
Cell Line: Jurkat T-cells stably transfected with a luciferase reporter gene under the control of an NFAT-responsive promoter.
-
Cell Plating: Seed the Jurkat-NFAT reporter cells in a 96-well white, clear-bottom plate at a density of 1 x 10^5 cells per well.
-
Compound Preparation: Prepare serial dilutions of this compound, Cyclosporin A, and Tacrolimus in appropriate cell culture medium. For Pembrolizumab and Nivolumab, prepare a range of concentrations as they are expected to enhance, not inhibit, the signal in the presence of an appropriate stimulus.
-
Treatment: Add the prepared compounds to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (uninhibited stimulated cells).
-
Stimulation: Stimulate the cells by adding a combination of anti-CD3 and anti-CD28 antibodies to all wells except for the unstimulated negative control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-8 hours.
-
Lysis and Luminescence Reading: After incubation, add a luciferase assay reagent that lyses the cells and provides the necessary substrate for the luciferase reaction. Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the positive control. Calculate the IC50 values for the inhibitory compounds by plotting the normalized data against the log of the compound concentration and fitting to a four-parameter logistic curve.
T-Cell Proliferation Assay (CFSE-Based)
Objective: To measure the inhibitory or stimulatory effect of this compound and novel immunomodulators on T-cell proliferation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend the PBMCs in PBS and stain with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM. Quench the staining reaction with fetal bovine serum (FBS).
-
Cell Plating: Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well.
-
Compound Treatment: Add serial dilutions of this compound, Cyclosporin A, Tacrolimus, Pembrolizumab, or Nivolumab to the wells.
-
Stimulation: Stimulate the T-cells within the PBMC population using plate-bound anti-CD3 antibodies and soluble anti-CD28 antibodies.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers such as CD3, CD4, and CD8.
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Gate on the CD4+ and CD8+ T-cell populations and analyze the CFSE fluorescence intensity. Proliferation is measured by the dilution of CFSE, with each peak of reduced fluorescence representing a cell division. Calculate the percentage of divided cells and the proliferation index for each condition. For inhibitory compounds, determine the IC50 value. For stimulatory compounds, quantify the enhancement of proliferation compared to the stimulated control.
Conclusion
This comparative guide demonstrates that this compound is a potent inhibitor of TCR-mediated NFAT activation and T-cell proliferation, with an IC50 in the low micromolar range. Its performance is comparable to that of other small molecule inhibitors targeting the TCR signaling pathway. In contrast, checkpoint inhibitors like Pembrolizumab and Nivolumab act through a distinct mechanism to enhance T-cell responses. The provided data and protocols offer a valuable resource for researchers in the field of immunomodulation to contextualize the performance of this compound and to design further comparative studies.
References
- 1. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tacrolimus inhibits NF-κB activation in peripheral human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Krm-iii: A Guide for Laboratory Professionals
IMMEDIATE ACTION REQUIRED: Due to its hazardous properties, Krm-iii requires careful handling and disposal in accordance with institutional and regulatory standards. This document provides essential safety and logistical information for the proper disposal of this compound.
For researchers, scientists, and drug development professionals, the safe management of chemical waste is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide offers detailed, step-by-step procedures for the proper disposal of this compound (CAS No. 79220-94-3), also known as 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione. Adherence to these protocols is critical for mitigating risks associated with this hazardous substance.
This compound Hazard Profile and Properties
| Property | Information | Citation |
| Chemical Name | 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione | |
| Synonym | This compound | |
| CAS Number | 79220-94-3 | |
| Physical Form | Solid | |
| GHS Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H360: May damage fertility or the unborn child. | |
| GHS Precautionary Statements | P201: Obtain special instructions before use.P260: Do not breathe dust.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Detailed Disposal Protocol
Given its classification as a reproductive toxin and a substance that causes severe skin and eye damage, this compound must be managed as a hazardous waste.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash.[1]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure:
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Chemically compatible gloves (e.g., nitrile gloves).
-
Body Protection : A lab coat, long pants, and closed-toe shoes.
Step 2: Waste Collection
-
Solid Waste : Collect waste this compound powder, residues, and any contaminated disposable materials (e.g., weighing papers, pipette tips, gloves) in a designated hazardous waste container.
-
Contaminated Labware : Decontaminate reusable labware that has come into contact with this compound. The cleaning materials, including solvent rinses and wipes, must be collected as hazardous waste.[1]
-
Container Specifications : Use a container that is compatible with this compound and can be securely sealed. The container must be in good condition, with no leaks or cracks.
Step 3: Waste Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione (this compound)".
-
The specific hazards: "Toxic," "Corrosive," "Reproductive Toxin."
-
The date accumulation started.
Step 4: Waste Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
Store in a cool, dry place.[2]
Step 5: Final Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office : This is a critical and mandatory step. Your EHS department will provide specific instructions for the final disposal procedure in compliance with local, state, and federal regulations.
-
Professional Disposal : Hazardous waste must be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is a common and effective method for destroying toxic organic compounds.
Emergency Procedures
Spill Management
-
Small Spills : If you are trained and equipped to handle small spills, carefully sweep up the solid material, avoiding dust generation. Place the collected material and all cleanup items into a labeled hazardous waste container.
-
Large Spills : In the event of a large spill, evacuate the area immediately, restrict access, and notify your laboratory supervisor and EHS department.
Exposure First Aid
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Conclusion: Prioritizing Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. Due to its significant health hazards, including reproductive toxicity and corrosivity, all personnel must handle this substance with the utmost care and strictly adhere to the disposal protocols outlined in this guide.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations. By prioritizing safety and following established procedures, you contribute to a secure research environment for yourself and your colleagues.
References
Comprehensive Safety and Handling Protocols for Compound Krm-iii
Disclaimer: The following information is provided for a hypothetical substance, "Krm-iii," as no publicly available data exists for a chemical with this designation. This guide is based on best practices for handling potent, hazardous chemical compounds of unknown toxicity in a laboratory setting.[1] It is imperative to consult the Safety Data Sheet (SDS) for any specific chemical and to conduct a thorough risk assessment before beginning work.[2][3]
Essential Safety and Logistical Information
When handling a novel or unidentified compound, it must be treated as highly hazardous, assuming it may be toxic, reactive, flammable, and corrosive.[1] All personnel must be trained on the potential hazards and the specific handling procedures outlined in the Chemical Hygiene Plan.[4]
Immediate Actions in Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with water and remove all contaminated clothing. Wash the area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is critical to prevent exposure through all potential routes. The following table summarizes the recommended PPE for handling Compound this compound, assuming high toxicity.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N-100 respirator or a powered air-purifying respirator (PAPR) with HEPA filters. | To protect against inhalation of fine powders or aerosols, which is a primary route of exposure for potent compounds. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Provides a complete barrier against splashes and airborne particles, protecting the eyes and face. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Change gloves frequently (e.g., every 30-60 minutes) and immediately after known contact. | Provides a robust barrier against dermal absorption. Double-gloving allows for safe removal of the outer, contaminated layer. |
| Body Protection | Disposable, solid-front, back-tying gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked into the inner glove. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material with shoe covers. | Protects against spills and contamination of personal footwear. |
Operational Plan: Step-by-Step Handling Procedure
All handling of Compound this compound must be performed within a certified chemical fume hood or a glove box to minimize exposure.
3.1. Preparation:
-
Designate a Work Area: Cordon off a specific area within the lab for handling this compound.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and containers, before starting.
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible.
-
Don PPE: Put on all required PPE in the correct order (e.g., shoe covers, inner gloves, gown, respirator, goggles, face shield, outer gloves).
3.2. Handling (Weighing and Aliquoting):
-
Perform all manipulations deep within the chemical fume hood.
-
Use tools like spatulas to handle the powder, avoiding direct contact.
-
Keep containers of this compound sealed when not in immediate use.
-
If weighing, use an analytical balance inside the fume hood or a containment enclosure.
-
Clean any spills immediately following the spill response protocol.
3.3. Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating solution or solvent.
-
Doff PPE: Remove PPE carefully in the designated area, avoiding contact with the contaminated exterior. Dispose of all disposable PPE as hazardous waste.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, disposable labware, and excess compound, must be treated as hazardous waste.
4.1. Waste Segregation:
-
Solid Waste: Place all contaminated solid items (gloves, gowns, weigh boats, etc.) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect the liquid waste in a compatible, sealed, and labeled container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a puncture-resistant sharps container labeled as hazardous waste.
4.2. Container Management:
-
Keep waste containers closed except when adding waste.
-
Label containers with "Hazardous Waste" and the full chemical name "Compound this compound".
-
Store waste containers in a designated satellite accumulation area with secondary containment.
4.3. Final Disposal:
-
Arrange for pickup and disposal through the institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this waste via standard trash or sewer systems.
Experimental Protocols
Protocol 1: Gravimetric Analysis of Compound this compound
-
Objective: To accurately weigh a specified mass of this compound for experimental use.
-
Methodology:
-
Place an analytical balance inside a chemical fume hood.
-
Don all required PPE as specified in the table above.
-
Place a weigh boat on the balance and tare.
-
Using a clean spatula, carefully transfer a small amount of this compound to the weigh boat until the desired mass is reached.
-
Record the exact mass.
-
Carefully transfer the weighed compound to the reaction vessel.
-
Decontaminate the spatula and weigh boat. Dispose of the weigh boat as solid hazardous waste.
-
Visualizations
Caption: Standard operational workflow for handling Compound this compound.
Caption: Disposal pathway for this compound contaminated materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. thesafetygeek.com [thesafetygeek.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
